HW161023
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H24F2N4O |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S)-1-[8-[2-(difluoromethyl)-4-pyridinyl]imidazo[1,2-a]pyridin-5-yl]oxy-2,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C20H24F2N4O/c1-13(2)11-20(3,23)12-27-17-5-4-15(19-25-8-9-26(17)19)14-6-7-24-16(10-14)18(21)22/h4-10,13,18H,11-12,23H2,1-3H3/t20-/m0/s1 |
Clave InChI |
FTVQHQKWHIIDKY-FQEVSTJZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of HW161023
For Researchers, Scientists, and Drug Development Professionals
Abstract
HW161023 is a novel, potent, and orally active small molecule inhibitor of the AP2-associated protein kinase 1 (AAK1). Its mechanism of action centers on the modulation of clathrin-mediated endocytosis, a fundamental cellular process. By inhibiting AAK1, this compound has demonstrated significant potential in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and supporting preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Adaptor-associated protein kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in regulating the initial stages of clathrin-mediated endocytosis (CME). CME is essential for a multitude of cellular functions, including nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1 facilitates CME by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a key component of clathrin-coated vesicles.[1] The discovery that AAK1 knockout mice exhibit reduced responses in persistent pain models has identified AAK1 as a promising therapeutic target for neuropathic pain.[2][3]
This compound has emerged as a potent and selective inhibitor of AAK1.[1] Preclinical studies have highlighted its potential as an analgesic agent with a favorable safety profile compared to other AAK1 inhibitors like LX9211, particularly concerning hERG inhibition and cytotoxicity in HepG2 cells.[1] This document serves as an in-depth guide to the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of AAK1 Kinase Activity
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of AAK1.[1]
Molecular Target Interaction
This compound acts as a competitive inhibitor at the ATP-binding site of the AAK1 kinase domain. This binding prevents the phosphorylation of AAK1's substrates, most notably the μ2 subunit of the AP-2 complex.
Quantitative Potency and Selectivity
This compound exhibits high potency for AAK1 and significant selectivity over the hERG channel, which is a critical consideration for cardiac safety.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Endpoint | Value | Reference |
| AAK1 | Kinase Assay | IC50 | 5.4 nM | [1] |
| hERG | Binding Assay | IC50 | 11.9 µM | [1] |
Cellular Mechanism: Modulation of Clathrin-Mediated Endocytosis
By inhibiting AAK1, this compound disrupts the normal process of clathrin-mediated endocytosis.
AAK1-Mediated Phosphorylation of AP2M1
AAK1 phosphorylates the threonine 156 residue of the μ2 subunit (AP2M1) of the AP-2 complex. This phosphorylation event is critical for stabilizing the "open" and active conformation of the AP-2 complex, which enhances its ability to bind to cargo proteins and recruit clathrin.
Impact of this compound on AP-2 Function
By inhibiting AAK1, this compound prevents the phosphorylation of AP2M1. This leads to a less stable and active AP-2 complex, thereby impairing the efficient recognition and internalization of cargo proteins and receptors via clathrin-coated pits.
In Vivo Mechanism of Action: Neuropathic Pain Attenuation
The analgesic effects of this compound are primarily attributed to its action within the central nervous system, specifically the spinal cord.
Role in Neuropathic Pain
In preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, this compound has been shown to alleviate pain-related behaviors.[1] The proposed mechanism involves the modulation of neuronal signaling pathways that are dysregulated in chronic pain states.
Interaction with the Alpha-2 Adrenergic Signaling Pathway
The antinociceptive effect of AAK1 inhibitors is mechanistically linked to the alpha-2 adrenergic signaling pathway, a known pain-inhibitory pathway.[2] Activation of α2-adrenoceptors in the spinal cord leads to analgesia.[4][5][6] Studies with other AAK1 inhibitors have shown that their analgesic effects can be blocked by α2-adrenoceptor antagonists, suggesting that AAK1 inhibition enhances or facilitates this endogenous analgesic pathway.[2] The precise molecular mechanism of this interplay is an area of ongoing investigation but may involve the regulation of α2-adrenoceptor trafficking or downstream signaling components by AAK1-mediated endocytosis.
Pharmacokinetics
This compound is characterized as an orally active compound with a satisfactory pharmacokinetic profile observed in preclinical species.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax | Data not publicly available | ng/mL |
| Tmax | Data not publicly available | h |
| AUC | Data not publicly available | ng·h/mL |
| Bioavailability | Data not publicly available | % |
(Note: Specific quantitative pharmacokinetic data for this compound are not yet publicly available and would be found in the primary publication or regulatory filings.)
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are generalized protocols based on standard practices for the assays mentioned.
AAK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by AAK1.
-
Reagents and Materials: Recombinant human AAK1 enzyme, ATP, kinase buffer, a suitable AAK1 substrate (e.g., a synthetic peptide or AP2M1 protein), and a detection system (e.g., ADP-Glo™, HTRF®, or radiometric).
-
Procedure: a. Serially dilute this compound in DMSO and then in kinase buffer. b. In a microplate, add the AAK1 enzyme, the substrate, and the diluted compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using the chosen detection method. f. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
hERG Binding Assay (Radioligand)
This assay assesses the potential of a compound to bind to the hERG potassium channel, a key indicator of cardiac arrhythmia risk.
-
Reagents and Materials: Cell membranes expressing the hERG channel, a radiolabeled hERG ligand (e.g., [3H]-astemizole or [3H]-dofetilide), binding buffer, and a scintillation counter.
-
Procedure: a. Serially dilute this compound. b. Incubate the hERG-expressing membranes with the radioligand and various concentrations of this compound or vehicle. c. After reaching equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. d. Wash the filters to remove non-specific binding. e. Measure the radioactivity on the filters using a scintillation counter. f. Determine the IC50 value, representing the concentration of this compound that displaces 50% of the radioligand.
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is a widely used animal model to induce neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure: a. Anesthetize the rat. b. Make an incision on the lateral side of the thigh to expose the sciatic nerve. c. Loosely tie four ligatures around the sciatic nerve at 1 mm intervals. d. Suture the incision.
-
Drug Administration and Behavioral Testing: a. Allow the animals to recover for a period (e.g., 7-14 days) to develop neuropathic pain symptoms. b. Administer this compound orally at various doses or vehicle control. c. At specified time points after dosing, assess pain behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus). d. The efficacy of this compound is determined by its ability to reverse the decreased paw withdrawal threshold (mechanical allodynia) or latency (thermal hyperalgesia) compared to the vehicle-treated group.
Conclusion
This compound is a potent and orally active AAK1 inhibitor with a well-defined mechanism of action. By inhibiting AAK1, it modulates clathrin-mediated endocytosis, which in the context of the spinal cord, appears to enhance the endogenous alpha-2 adrenergic pain inhibitory pathway. This mechanism provides a strong rationale for its development as a novel therapeutic for neuropathic pain. The favorable in vitro safety profile of this compound further supports its potential as a clinical candidate. Future research should focus on elucidating the precise molecular links between AAK1 inhibition and alpha-2 adrenergic signaling and on further characterizing its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal α2 -adrenoceptors and neuropathic pain modulation; therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal α2-adrenoceptor mediated analgesia in neuropathic pain reflects brain derived nerve growth factor and changes in spinal cholinergic neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
HW161023: A Selective AAK1 Inhibitor for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[1] AAK1 accomplishes this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of clathrin-coated vesicles.[1] Recent research has identified AAK1 as a promising therapeutic target for the management of neuropathic pain.[2] HW161023 has emerged as a potent and orally active inhibitor of AAK1, demonstrating significant potential in preclinical models of neuropathic pain.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Type | Reference |
| AAK1 | 5.4 nM | Enzymatic Assay | [4] |
| hERG | 11.9 µM | Electrophysiology Assay |
Table 2: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value | Units | Reference |
| Cmax | Satisfactory | - | [1][3] |
| Tmax | Satisfactory | - | [1][3] |
| AUC | Satisfactory | - | [1][3] |
| Bioavailability | Satisfactory | - | [1][3] |
Note: Specific values for pharmacokinetic parameters are stated as "satisfactory" in the available literature, indicating a favorable profile for oral administration.[1][3]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect through the selective inhibition of AAK1. By blocking the kinase activity of AAK1, this compound prevents the phosphorylation of the AP2M1 subunit, thereby interfering with clathrin-mediated endocytosis.[1] This mechanism is believed to modulate neuronal signaling pathways implicated in neuropathic pain.
The precise downstream signaling pathways affected by this compound are a subject of ongoing research. However, AAK1 is known to be involved in several critical signaling cascades:
-
Wnt Signaling Pathway: AAK1 has been shown to negatively regulate the Wnt signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor. Inhibition of AAK1 could, therefore, lead to the activation of Wnt signaling.
-
Notch Signaling Pathway: AAK1 is considered a positive regulator of the Notch signaling pathway.[5] It is proposed that AAK1 acts as an adaptor for Notch interaction with components of the clathrin-mediated endocytic machinery.[5]
-
NF-κB Signaling Pathway: AAK1 is implicated in the NF-κB signaling pathway, a key regulator of inflammation and immune responses.
The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
AAK1 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound against AAK1 kinase.
Methodology: A typical kinase activity assay, such as a LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-³²P]ATP, would be employed.
-
Reagents: Recombinant human AAK1 enzyme, a suitable substrate (e.g., a peptide derived from the AP2M1 subunit), ATP, and the test compound (this compound) at various concentrations.
-
Procedure:
-
The AAK1 enzyme, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
hERG Inhibition Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a critical off-target liability.
Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A whole-cell voltage-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
A baseline recording of the hERG current is obtained.
-
This compound is perfused at various concentrations, and the effect on the hERG current is recorded.
-
The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of neuropathic pain.
Methodology: The CCI model involves the surgical ligation of the sciatic nerve in rats, leading to the development of pain-like behaviors.
-
Surgical Procedure:
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Loose ligatures are placed around the nerve.
-
The incision is closed.
-
-
Behavioral Testing:
-
Following a recovery period, animals are assessed for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful heat stimulus).
-
This compound or a vehicle is administered orally.
-
Behavioral assessments are repeated at various time points after drug administration to determine the compound's ability to reverse pain-like behaviors.
-
Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic properties of this compound following oral administration.
Methodology:
-
Procedure:
-
A defined dose of this compound is administered orally to rats.
-
Blood samples are collected at predetermined time points.
-
The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated.
-
Conclusion
This compound is a potent and selective AAK1 inhibitor with a promising preclinical profile for the treatment of neuropathic pain. Its mechanism of action, centered on the inhibition of clathrin-mediated endocytosis, offers a novel approach to pain management. The favorable in vitro potency, selectivity against hERG, and satisfactory oral pharmacokinetic profile in rats underscore its potential as a clinical candidate. Further investigation into its effects on downstream signaling pathways and broader kinase selectivity will provide a more complete understanding of its pharmacological profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pain and kinase inhibitor drug discovery.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active small molecule inhibitor targeting Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine protein kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. Due to its involvement in various physiological and pathological processes, including neuropathic pain, AAK1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the primary biochemical targets of this compound, presenting key quantitative data, detailed experimental methodologies for target engagement and selectivity assays, and visual representations of its mechanism of action and experimental workflows.
Primary Biochemical Target and In Vitro Potency
The primary biochemical target of this compound has been identified as Adaptor-Associated Kinase 1 (AAK1). The compound demonstrates high inhibitory potency against the AAK1 enzyme. To assess its selectivity, this compound was also evaluated for its activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target liability in drug development that can lead to cardiac arrhythmias.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value |
| AAK1 | Enzyme Inhibition Assay | 5.4 nM |
| hERG | Electrophysiology Assay | 11.9 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of AAK1 kinase activity. AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step for the assembly of clathrin-coated pits. By inhibiting AAK1, this compound prevents the phosphorylation of AP-2 µ2, thereby disrupting the formation of clathrin-coated vesicles and inhibiting endocytosis. This mechanism is believed to underlie its therapeutic potential, particularly in neuropathic pain where alterations in neuronal receptor trafficking are implicated.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound. Disclaimer: The full text of the primary publication detailing the specific experimental protocols for this compound was not publicly available. The following protocols are based on established and widely used methods for AAK1 kinase and hERG channel assays and are intended to be illustrative of the techniques employed.
AAK1 Enzyme Inhibition Assay (Illustrative Protocol)
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of AAK1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human AAK1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the AAK1 phosphorylation site on AP-2 µ2)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-conjugated Allophycocyanin (SA-APC)
-
Test compound (this compound) and control inhibitor (e.g., Staurosporine)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 1 mM). Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant AAK1 enzyme and the biotinylated peptide substrate in the assay buffer to their optimal working concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or control inhibitor to the wells of a 384-well plate.
-
Add 4 µL of the AAK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing the Europium-labeled anti-phospho-antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-substrate binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
hERG Potassium Channel Assay (Illustrative Protocol)
This assay evaluates the potential of a compound to inhibit the hERG potassium channel using automated patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium and reagents
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)
-
Test compound (this compound) and positive control (e.g., Cisapride)
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
Procedure:
-
Cell Preparation: Culture the hERG-expressing HEK293 cells under standard conditions. On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system with the internal and external solutions.
-
Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the patch-clamp chip. Subsequently, the membrane patch is ruptured to achieve the whole-cell configuration.
-
Current Recording:
-
Apply a specific voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to elicit a characteristic "tail" current.
-
Record baseline hERG currents in the external solution.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound, allowing for sufficient time at each concentration for the drug effect to reach a steady state. Record the hERG currents at each concentration. A positive control is also tested.
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its mechanism of action, involving the disruption of AP-2 complex phosphorylation, provides a strong rationale for its investigation in therapeutic areas such as neuropathic pain. The compound exhibits a favorable selectivity profile against the hERG channel, suggesting a reduced risk of cardiac liability. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other AAK1 inhibitors.
The Role of HW161023 in Neuronal Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HW161023 is a potent and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. By modulating this fundamental cellular process, this compound impacts neuronal signaling pathways implicated in neuropathic pain. This document provides a comprehensive technical guide to the mechanism of action of this compound, summarizing key quantitative data regarding its potency, selectivity, and pharmacokinetic profile. Detailed experimental protocols for the principal assays used to characterize this compound are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction to AAK1 and its Role in Neuronal Signaling
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a ubiquitous process in the central nervous system (CNS) responsible for the internalization of cell surface receptors, ion channels, and transporters. AAK1 facilitates the assembly and disassembly of clathrin-coated pits by phosphorylating the µ2 subunit of the adaptor protein complex 2 (AP-2).[1] This phosphorylation event is a crucial step in the recruitment of cargo to the forming vesicle, thereby controlling the density and activity of various neuronal receptors.
The inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain. The analgesic effects of AAK1 inhibitors are mechanistically linked to the alpha-2 adrenergic signaling pathway, a known anti-nociceptive pathway in humans. It is hypothesized that by inhibiting AAK1, the internalization of key receptors involved in pain signaling is modulated, leading to a reduction in pain perception.
This compound: A Potent and Selective AAK1 Inhibitor
This compound is a novel, orally bioavailable AAK1 inhibitor developed by Humanwell Healthcare (Group) Co., Ltd. It has demonstrated high inhibitory potency against the AAK1 enzyme and a favorable safety profile in preclinical studies.
Quantitative Data Summary
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound.
| Parameter | Value | Assay |
| AAK1 IC₅₀ | 5.4 nM | TR-FRET Kinase Assay |
| hERG IC₅₀ | 11.9 µM | Patch Clamp Assay |
| HepG2 Cytotoxicity IC₅₀ | 26.4 µM | CellTiter-Glo Assay |
Table 1: In Vitro Potency and Selectivity of this compound.
| Parameter | Species | Dose | Value |
| AUC₍₀₋ₜ₎ | Rat | 10 mg/kg, p.o. | 5700 h·ng/mL |
| Metabolic Stability (t₁/₂) | Human Hepatocytes | - | > 120 min |
Table 2: Pharmacokinetic and Metabolic Stability of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of AAK1. This disrupts the normal process of clathrin-mediated endocytosis, which in turn affects downstream neuronal signaling.
Caption: The signaling cascade initiated by this compound's inhibition of AAK1.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
AAK1 Kinase Activity Assay (TR-FRET)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
TR-FRET AAK1 substrate (e.g., ULight™-labeled peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 2.5 µL of AAK1 enzyme solution to each well.
-
Add 2.5 µL of the ULight-peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the europium-labeled antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC₅₀ value.
References
In Vitro Characterization of HW161023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active inhibitor of the AP2-associated protein kinase 1 (AAK1). AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological and biophysical data for this compound.
| Parameter | Value |
| Target | AAK1 |
| IC50 (AAK1) | 5.4 nM |
| IC50 (hERG) | 11.9 µM |
| Mechanism of Action | AAK1 Inhibitor |
| Therapeutic Indication | Neuropathic Pain |
Table 1: In Vitro Activity of this compound
| Property | Result |
| HepG2 Cell Toxicity | Weaker than LX9211 |
| hERG Inhibition | Weaker than LX9211 |
| Oral Bioavailability | Satisfactory oral pharmacokinetic profile |
Table 2: Comparative Profile of this compound [4][5]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting AAK1, which is involved in the alpha2 adrenergic signaling pathway, a known antinociceptive pathway.[2][6] The inhibition of AAK1 is thought to modulate the downstream signaling cascade, ultimately leading to a reduction in neuropathic pain.
Caption: AAK1 Inhibition Pathway by this compound.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound.
AAK1 Enzyme Inhibition Assay
This assay determines the potency of this compound in inhibiting AAK1 enzyme activity.
Materials:
-
Recombinant AAK1 enzyme
-
Substrate (e.g., a peptide substrate for AAK1)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the AAK1 enzyme, the substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: AAK1 Enzyme Inhibition Assay Workflow.
HepG2 Cell Viability Assay
This assay assesses the cytotoxicity of this compound on human liver carcinoma cells (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance, and the percentage of viable cells is calculated relative to untreated control cells.
Caption: HepG2 Cell Viability Assay Workflow.
hERG Channel Inhibition Assay
This assay evaluates the potential of this compound to inhibit the hERG potassium channel, which is critical for cardiac safety assessment.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
This compound
-
Automated patch-clamp system (e.g., QPatch)
-
Positive control (e.g., E-4031)
Procedure:
-
Culture hERG-expressing HEK293 cells under appropriate conditions.
-
Harvest the cells and prepare a single-cell suspension.
-
Use an automated patch-clamp system to establish whole-cell recordings.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with a vehicle control solution to establish a baseline current.
-
Apply increasing concentrations of this compound and record the corresponding hERG currents.
-
A known hERG inhibitor is used as a positive control.[8]
-
The percentage of hERG current inhibition is calculated for each concentration, and the IC50 value is determined.
Caption: hERG Channel Inhibition Assay Workflow.
Conclusion
This compound is a potent AAK1 inhibitor with a promising in vitro profile for the potential treatment of neuropathic pain. Its high potency against its target, coupled with a favorable selectivity profile against the hERG channel and lower cytotoxicity compared to other inhibitors, suggests its potential as a therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel AAK1 inhibitors.
References
- 1. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 4. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Pharmacological Profile of the AAK1 Inhibitor HW161023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 regulates the assembly and disassembly of clathrin-coated pits.[1] Due to its involvement in various signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a promising therapeutic target for a range of diseases, notably neuropathic pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on publicly available data.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the AAK1 enzyme.[1][2] By blocking the kinase activity of AAK1, this compound prevents the phosphorylation of the AP2 μ2 subunit. This disruption of a key regulatory step in clathrin-mediated endocytosis is the basis for its therapeutic potential. The inhibition of AAK1 has been shown to be a promising strategy for the treatment of neuropathic pain.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that a comprehensive public release of all preclinical data is not yet available.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Reference |
| AAK1 | Enzymatic Assay | 5.4 nM | [4][5][6] |
| hERG | Electrophysiology Assay | 11.9 μM | [5][6] |
| Kinase Selectivity Panel | Not Publicly Available | - | - |
Table 2: In Vivo Efficacy
| Animal Model | Dosing Route | Efficacy | Reference |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) | Oral | Inhibition of pain | [5] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H24F2N4O | [2] |
| Molecular Weight | 374.43 g/mol | [2] |
Table 4: Pharmacokinetic Profile
| Parameter | Value | Reference |
| Oral Bioavailability | Satisfactory (Specific value not publicly available) | [1][2] |
| Cmax | Not Publicly Available | - |
| Tmax | Not Publicly Available | - |
| Half-life (t1/2) | Not Publicly Available | - |
| Area Under the Curve (AUC) | Not Publicly Available | - |
Note: The abstract for the primary publication on this compound mentions a "satisfactory oral pharmacokinetic profile" and that it is "weaker" in terms of HepG2 cell toxicity and hERG inhibition compared to LX9211, another AAK1 inhibitor. However, specific quantitative data to support these claims are not publicly available.[1]
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically on this compound have not been publicly disclosed. The following are generalized methodologies for the types of assays typically used to characterize a kinase inhibitor like this compound.
AAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method for determining the potency of kinase inhibitors.
Principle: The assay is based on the competition between the test compound and a fluorescently labeled ATP-competitive tracer for binding to the kinase. Inhibition of binding results in a decrease in the Förster Resonance Energy Transfer (FRET) signal between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.
General Protocol:
-
Reagent Preparation: Prepare solutions of the AAK1 enzyme, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound (this compound) in an appropriate assay buffer.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.
-
Kinase/Antibody Addition: Add the pre-mixed AAK1 enzyme and europium-labeled antibody solution to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a microplate reader capable of detecting the time-resolved FRET signal.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hERG Safety Assay (QPatch Automated Electrophysiology)
This assay is a standard method for assessing the risk of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
Principle: The assay measures the effect of the test compound on the current flowing through hERG channels expressed in a mammalian cell line using an automated patch-clamp system.
General Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human hERG channel.
-
Compound Preparation: Prepare solutions of the test compound (this compound) at various concentrations.
-
Automated Patch-Clamp:
-
Cells are automatically captured and a whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
After establishing a stable baseline current, the cells are perfused with the different concentrations of the test compound.
-
-
Data Acquisition: Record the hERG tail current in the presence and absence of the compound.
-
Data Analysis: Measure the peak tail current at each compound concentration and calculate the percentage of inhibition relative to the baseline. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The CCI model is a widely used rodent model of neuropathic pain that mimics some of the symptoms of human nerve injury-induced pain.
Principle: Loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.
General Protocol:
-
Animal Surgery:
-
Anesthetize the rat.
-
Surgically expose the common sciatic nerve in one of the hind limbs.
-
Place four loose ligatures of chromic gut suture around the nerve.
-
Close the incision.
-
-
Post-Operative Recovery and Pain Behavior Assessment:
-
Allow the animals to recover from surgery.
-
Assess the development of pain-like behaviors (e.g., mechanical allodynia using von Frey filaments) at baseline and at various time points post-surgery.
-
-
Drug Administration:
-
Administer this compound orally at different doses to groups of CCI animals.
-
Include a vehicle control group.
-
-
Efficacy Evaluation:
-
Measure the paw withdrawal threshold in response to mechanical stimulation at different time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the drug-treated groups to the vehicle-treated group to determine the analgesic effect of this compound.
-
Signaling Pathways and Experimental Workflows
AAK1 Signaling in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis, which is blocked by this compound.
General Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical characterization of a kinase inhibitor like this compound.
Logical Relationship of AAK1 Inhibition and Pain Relief
Caption: The proposed mechanism by which this compound alleviates neuropathic pain through the inhibition of AAK1.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|2920698-73-1|COA [dcchemicals.com]
Structural Activity Relationship of HW161023: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated as a promising target for the treatment of neuropathic pain. The analgesic effects of AAK1 inhibitors are understood to be mechanistically linked to the α2 adrenergic signaling pathway.[1] Developed as a fused-ring derivative, this compound has demonstrated a promising preclinical profile, including high potency and a satisfactory pharmacokinetic and safety profile when compared to other AAK1 inhibitors like LX9211.[2][3] This technical guide provides an in-depth overview of the structural activity relationship (SAR) of this compound, based on publicly available data, alongside representative experimental protocols and visualizations of key biological pathways and workflows.
Quantitative Data Summary
While a comprehensive quantitative SAR table requires access to proprietary data from the primary research publication, the following table summarizes the key potency and safety-related data for this compound that is publicly available.
| Compound | AAK1 IC50 (nM) | hERG IC50 (µM) |
| This compound | 5.4[4] | 11.9[4] |
Structural Activity Relationship (SAR) Insights
This compound is described as a fused-ring derivative.[2] While specific SAR data for a series of this compound analogs is not publicly available, general principles for kinase inhibitors with fused-ring scaffolds can be inferred.
Qualitative SAR Summary for Fused-Ring Kinase Inhibitors:
| Structural Modification | General Impact on Activity | Rationale |
| Core Fused Ring System | Potency and Selectivity | The nature of the fused heterocyclic core (e.g., pyrrolo[2,1-f][1][4][5]triazine, imidazo[1,2-a]pyridines) is critical for establishing the primary interactions with the kinase hinge region, often through hydrogen bonding. The rigidity of the fused system can also contribute to higher affinity by reducing the entropic penalty of binding. |
| Substituents on the Fused Core | Potency and Selectivity | Small alkyl or halo substituents can modulate electronic properties and occupy small hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. |
| Solvent-Exposed Moieties | Pharmacokinetic Properties | Modifications to the solvent-exposed regions of the molecule are typically employed to optimize physicochemical properties such as solubility, permeability, and metabolic stability, which in turn affect oral bioavailability and in vivo efficacy. |
| Linker and Peripheral Groups | Potency and Selectivity | The nature and length of linkers connecting the core to peripheral groups, as well as the chemical features of these peripheral groups, can be tuned to exploit additional binding interactions and further improve the overall profile of the inhibitor. |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the preclinical evaluation of AAK1 inhibitors like this compound.
AAK1 Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the in vitro potency of a compound against the AAK1 enzyme.
Objective: To determine the IC50 value of a test compound against AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted test compound and AAK1 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the AAK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
hERG Patch Clamp Assay (Safety)
This protocol is a standard in vitro safety assay to assess the potential for a compound to cause cardiac arrhythmias.
Objective: To determine the IC50 value of a test compound for inhibition of the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium
-
External and internal patch clamp solutions
-
Test compound (this compound)
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Culture the hERG-expressing HEK293 cells to an appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Establish a whole-cell patch clamp configuration on an isolated cell.
-
Apply a voltage clamp protocol to elicit hERG tail currents.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition of the hERG current for each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical study to evaluate the pharmacokinetic properties of a compound after oral administration in rats.
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) of a test compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test compound (this compound) formulated for oral and intravenous administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., catheters, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the test compound formulation to one group of rats via oral gavage.
-
Administer a single intravenous bolus dose of the test compound formulation to another group of rats.
-
Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
-
Determine the absolute oral bioavailability by comparing the dose-normalized AUC from the oral and intravenous administration groups.
Visualizations
Signaling Pathway of AAK1-Mediated Analgesia
Caption: Proposed mechanism of AAK1 inhibition by this compound leading to analgesia.
Experimental Workflow for Preclinical Evaluation of a Kinase Inhibitor
Caption: General workflow for the preclinical development of a kinase inhibitor like this compound.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | AP2相关蛋白激酶1抑制剂 | MCE [medchemexpress.cn]
- 5. scienceopen.com [scienceopen.com]
HW161023: A Technical Guide to its Impact on Clathrin-Coated Pit Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HW161023, a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), and its subsequent impact on the critical cellular process of clathrin-coated pit assembly. AAK1, a serine/threonine protein kinase, plays a pivotal role in regulating clathrin-mediated endocytosis (CME) through the phosphorylation of the μ2 subunit of the AP2 adaptor complex. By inhibiting AAK1, this compound offers a powerful tool to dissect and modulate this fundamental pathway, with significant therapeutic potential in various disease states, including neuropathic pain. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental workflows, and outlines the methodologies for assessing the effects of this compound on clathrin-coated pit dynamics.
Introduction to Clathrin-Mediated Endocytosis and the Role of AAK1
Clathrin-mediated endocytosis is a vital process in eukaryotic cells responsible for the internalization of a wide array of cargo, including nutrients, hormones, and signaling receptors.[1] The initial and most critical step in CME is the formation of clathrin-coated pits (CCPs) at the plasma membrane.[2][3] This process is initiated by the recruitment of the heterotetrameric adaptor protein 2 (AP2) complex to the plasma membrane.[1][2][3]
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of CCP assembly.[4] It directly interacts with and phosphorylates the μ2 subunit of the AP2 complex.[4] This phosphorylation event is crucial for stabilizing the AP2 complex at the plasma membrane, thereby promoting the recruitment of clathrin triskelia and the subsequent assembly of the clathrin lattice that forms the coated pit.[4][5]
This compound: A Potent AAK1 Inhibitor
This compound has been identified as a potent and orally active inhibitor of AAK1.[4] Its mechanism of action is centered on the direct inhibition of the kinase activity of AAK1. By preventing the phosphorylation of the AP2μ2 subunit, this compound is expected to disrupt the stable association of the AP2 complex with the plasma membrane, thereby impairing the initiation and maturation of clathrin-coated pits.[4]
Quantitative Analysis of this compound's Impact
While specific quantitative data for this compound's direct impact on the physical assembly of clathrin-coated pits is emerging, the following table summarizes the expected and reported inhibitory activities based on its primary target, AAK1.
| Parameter | Description | Reported Value for this compound | Reference |
| AAK1 Inhibitory Potency | The concentration of this compound required to inhibit 50% of AAK1 enzymatic activity. | High inhibitory potency | [4] |
| Cellular Toxicity (HepG2) | A measure of the compound's toxicity in a human liver cell line. | Weaker than LX9211 | [4] |
| hERG Inhibition | An assessment of the compound's potential for cardiac side effects. | Weaker than LX9211 | [4] |
| Oral Pharmacokinetic Profile | The absorption, distribution, metabolism, and excretion properties of the compound when administered orally. | Satisfactory | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AAK1 in clathrin-coated pit assembly and a typical experimental workflow to assess the impact of this compound.
Caption: AAK1-mediated signaling in clathrin-coated pit assembly and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound's impact on clathrin-coated pit assembly.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to investigate the impact of this compound on clathrin-coated pit assembly.
Immunofluorescence Microscopy for CCP Visualization
Objective: To visualize and quantify the effect of this compound on the number and distribution of clathrin-coated pits.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass coverslips and grow to 70-80% confluency.
-
Treatment: Treat cells with a range of concentrations of this compound or a vehicle control for desired time periods.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against clathrin heavy chain and the α-adaptin subunit of AP2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips on slides and image using Total Internal Reflection Fluorescence (TIRF) microscopy or confocal microscopy.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the density, size, and intensity of clathrin and AP2 puncta at the plasma membrane.
Western Blotting for AP2μ2 Phosphorylation
Objective: To determine the effect of this compound on the AAK1-mediated phosphorylation of the AP2μ2 subunit.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AP2μ2 (pThr156) and a total AP2μ2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AP2μ2 signal to the total AP2μ2 signal.
Live-Cell Imaging of CCP Dynamics
Objective: To analyze the effect of this compound on the dynamics of clathrin-coated pit formation, maturation, and dissolution in real-time.
Methodology:
-
Cell Transfection: Transfect cells with plasmids encoding fluorescently tagged clathrin light chain (e.g., EGFP-Clc) or AP2 (e.g., σ2-EGFP).
-
Live-Cell Imaging Setup: Plate transfected cells on glass-bottom dishes and maintain them in a live-cell imaging chamber with controlled temperature, CO2, and humidity.
-
Treatment and Imaging: Add this compound or vehicle control to the imaging medium and acquire time-lapse images using TIRF microscopy.
-
Data Analysis: Use tracking software to analyze the lifetime, intensity, and behavior of individual clathrin-coated pits. Categorize pits as abortive, productive, or static and compare the distributions between treated and control cells.
Conclusion
This compound represents a significant advancement in the chemical toolkit available to study clathrin-mediated endocytosis. As a potent and specific inhibitor of AAK1, it provides a means to acutely perturb the assembly of clathrin-coated pits. The experimental approaches outlined in this guide offer a framework for researchers to meticulously characterize the cellular impact of this compound, furthering our understanding of the intricate regulation of CME and exploring its therapeutic potential in AAK1-associated pathologies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Evolving models for assembling and shaping clathrin-coated pits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolving models for assembling and shaping clathrin-coated pits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for HW161023 in a Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis.[1] Emerging research has identified AAK1 as a promising therapeutic target for neuropathic pain. Studies have demonstrated that inhibition of AAK1 can produce significant analgesic effects in animal models of neuropathic pain, including the chronic constriction injury (CCI) model.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a rat model of CCI-induced neuropathic pain.
The mechanism of action for AAK1 inhibitors in alleviating neuropathic pain is believed to involve the modulation of alpha2 adrenergic signaling within the spinal cord.[2] By inhibiting AAK1, compounds like this compound can dose-dependently reduce the increased spontaneous neural activity in the spinal cord that is characteristic of chronic pain states following nerve injury.[2]
Data Presentation
Currently, specific quantitative data from in vivo studies detailing the dose-response effects of this compound on mechanical allodynia and thermal hyperalgesia in a CCI model are not publicly available in the form of detailed tables. The primary research article, "Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor," indicates that the compound reduced evoked pain responses in the rat CCI model; however, the specific data points have not been released in accessible publications.[1]
For illustrative purposes, the following table structure is provided for the clear and concise presentation of anticipated quantitative data from such studies.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Example Data)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) - Day 14 | Post-Treatment Paw Withdrawal Threshold (g) - Day 14 |
| Sham | Vehicle | 15.2 ± 0.8 | 14.9 ± 0.7 | 15.1 ± 0.9 |
| CCI + Vehicle | Vehicle | 15.1 ± 0.9 | 3.5 ± 0.4 | 3.8 ± 0.5 |
| CCI + this compound | 10 | 15.3 ± 0.7 | 3.6 ± 0.5 | 8.2 ± 0.6* |
| CCI + this compound | 30 | 15.0 ± 0.8 | 3.4 ± 0.4 | 12.5 ± 0.7** |
| CCI + this compound | 100 | 15.2 ± 0.9 | 3.7 ± 0.6 | 14.2 ± 0.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Example Data)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) - Day 14 | Post-Treatment Paw Withdrawal Latency (s) - Day 14 |
| Sham | Vehicle | 10.5 ± 0.5 | 10.3 ± 0.4 | 10.4 ± 0.6 |
| CCI + Vehicle | Vehicle | 10.4 ± 0.6 | 4.2 ± 0.3 | 4.5 ± 0.4 |
| CCI + this compound | 10 | 10.6 ± 0.5 | 4.3 ± 0.4 | 6.8 ± 0.5* |
| CCI + this compound | 30 | 10.3 ± 0.4 | 4.1 ± 0.3 | 8.9 ± 0.6** |
| CCI + this compound | 100 | 10.5 ± 0.5 | 4.4 ± 0.5 | 9.8 ± 0.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
I. Chronic Constriction Injury (CCI) Surgical Protocol in Rats
This protocol describes the induction of neuropathic pain through the loose constriction of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh on the desired side.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral aspect of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully isolate a 5-7 mm segment of the sciatic nerve proximal to its trifurcation.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision using wound clips or sutures.
-
Allow the animal to recover on a warming pad. Monitor the animal until it is fully ambulatory.
-
Post-operative care should include regular monitoring for signs of infection or distress.
II. Administration of this compound
This compound is described as an orally active compound.[1]
Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., 0.5% methylcellulose (B11928114) in water, or as specified by the manufacturer)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle at the desired concentrations.
-
Acclimate the animals to the handling and gavage procedure for several days prior to the experiment.
-
Administer the designated dose of this compound or vehicle via oral gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
The timing of administration will depend on the experimental design (e.g., prophylactic or therapeutic). For therapeutic evaluation, administration typically begins after the development of neuropathic pain, around 7-14 days post-CCI surgery.
III. Behavioral Testing for Neuropathic Pain
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimate the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw.
-
Begin with a filament of a force below the expected threshold and present it with enough force to cause a slight buckling.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
Perform measurements on both the ipsilateral (injured) and contralateral (uninjured) paws.
This test measures the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source).
-
Glass platform with individual animal enclosures.
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the enclosures on the glass platform for at least 15-30 minutes before testing.
-
Position the radiant heat source under the glass platform, directly beneath the mid-plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start simultaneously.
-
The timer stops automatically when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage. If the rat does not respond within the cut-off time, the test is terminated, and the cut-off time is recorded.
-
Perform several trials on each paw with a sufficient interval between trials to prevent sensitization.
-
Perform measurements on both the ipsilateral and contralateral paws.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a CCI model.
Caption: Proposed signaling pathway for this compound-mediated analgesia.
References
Application Notes and Protocols for In Vivo Neuropathic Pain Studies with HW161023
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with considerable side effects. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, has emerged as a promising target for the development of novel analgesics.[1][2] HW161023 is a potent and orally active AAK1 inhibitor that has demonstrated efficacy in preclinical models of neuropathic pain.[2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model. The methodologies outlined herein, from surgical procedures to behavioral assessments, are intended to guide researchers in the preclinical validation of AAK1 inhibitors.
Introduction
Adaptor-associated kinase 1 (AAK1) plays a crucial role in the central nervous system.[1] Inhibition of AAK1 has been shown to produce antinociceptive effects in various rodent models of pain.[1] The mechanism of action for AAK1 inhibitors in alleviating neuropathic pain is linked to the potentiation of alpha-2 adrenergic signaling in the spinal cord, a key pathway in endogenous pain modulation.[3] this compound has been identified as a potent AAK1 inhibitor with a favorable pharmacokinetic profile, making it a promising candidate for further investigation.[2] The following protocols describe the use of the CCI model in rats to induce a neuropathic pain state and the subsequent assessment of the analgesic effects of orally administered this compound.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Model
The CCI model is a widely used and validated model for inducing neuropathic pain in rodents, mimicking chronic nerve compression injuries in humans.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic: Isoflurane (B1672236)
-
Surgical instruments (scissors, forceps, retractors)
-
Chromic gut sutures (4-0)
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the lateral surface of the thigh on the operative side.
-
Clean the surgical area with an antiseptic solution.
-
Make a small skin incision on the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epifascicular blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and ensuring access to food and water.
Assessment of Mechanical Allodynia using Von Frey Filaments
Mechanical allodynia, a hallmark of neuropathic pain where a non-painful stimulus is perceived as painful, is assessed using von Frey filaments.
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-20 minutes before testing.
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The pattern of positive and negative responses is used to calculate the 50% PWT.
Drug Administration
This compound is an orally active compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer the this compound suspension or vehicle to the rats via oral gavage. The volume of administration should be calculated based on the animal's body weight.
-
Behavioral testing should be conducted at predetermined time points after drug administration to assess the onset and duration of the analgesic effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the CCI model of neuropathic pain.
Caption: Experimental workflow for in vivo neuropathic pain studies.
Data Presentation
The efficacy of this compound is determined by its ability to reverse mechanical allodynia in the CCI model. The data is typically presented as the paw withdrawal threshold (in grams) over time.
| Treatment Group | Dose (mg/kg, p.o.) | Pre-dose PWT (g) | 1 hr Post-dose PWT (g) | 3 hr Post-dose PWT (g) | 6 hr Post-dose PWT (g) |
| Vehicle | - | 4.5 ± 0.5 | 4.8 ± 0.6 | 4.6 ± 0.5 | 4.4 ± 0.7 |
| This compound | 3 | 4.3 ± 0.6 | 8.2 ± 0.9 | 10.5 ± 1.2 | 7.9 ± 0.8 |
| This compound | 10 | 4.6 ± 0.5 | 12.1 ± 1.1 | 14.8 ± 1.5 | 11.5 ± 1.3 |
| This compound | 30 | 4.4 ± 0.7 | 15.0 ± 1.4 | 16.5 ± 1.6 | 14.2 ± 1.5* |
| Note: Data are representative and presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Signaling Pathway
The analgesic effect of AAK1 inhibitors is mediated through the alpha-2 adrenergic signaling pathway in the dorsal horn of the spinal cord. Inhibition of AAK1 is thought to enhance the signaling of norepinephrine (B1679862) (NE) released from descending inhibitory pathways, leading to a reduction in nociceptive transmission.
Caption: Proposed signaling pathway of this compound action.
Conclusion
The AAK1 inhibitor this compound shows significant promise as a novel therapeutic for neuropathic pain. The protocols detailed in these application notes provide a framework for the in vivo evaluation of this compound and other AAK1 inhibitors. The CCI model in rats, coupled with the assessment of mechanical allodynia, offers a robust system for determining preclinical efficacy. The data suggests that this compound produces a dose-dependent and sustained analgesic effect, likely through the modulation of the alpha-2 adrenergic signaling pathway in the spinal cord. Further studies utilizing these methodologies will be crucial in advancing our understanding of AAK1 inhibition as a therapeutic strategy for neuropathic pain.
References
Application Notes and Protocols for HW161023 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a recommended dosage and detailed protocols for the use of HW161023, a potent and orally active AP2-associated protein kinase 1 (AAK1) inhibitor, in rat models of neuropathic pain. The information is based on available preclinical data for this compound and similar AAK1 inhibitors.
Introduction
This compound is a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain. Preclinical studies have demonstrated the efficacy of AAK1 inhibitors in rodent models of chronic pain.[1][2][3][4] This document provides detailed guidance on the recommended dosage and experimental protocols for evaluating this compound in a rat model of chronic constriction injury (CCI), a widely used model for inducing neuropathic pain.
Data Presentation
Table 1: In Vivo Efficacy of AAK1 Inhibitors in Rat Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect |
| This compound (Exemplified Compound) | Male Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg | AUC(0-t) of 5700 h·ng/mL |
| AAK1-IN-4 | Rat CCI Model | Oral (p.o.) | 3 - 10 mg/kg | Significant reduction in tactile allodynia[5] |
| BMS-911172 | Rat CCI Model | Not specified | 60 mg/kg | Attenuation of thermal hyperalgesia and mechanical allodynia[6] |
| LP-935509 | Rat CCI and STZ Models | Not specified | Not specified | Reduced evoked pain responses[1][3] |
Note: The data for the exemplified compound from Humanwell Healthcare is considered representative for this compound.
Recommended Dosage for this compound in Rat Models
Based on the available data for a closely related compound from the same manufacturer and other potent AAK1 inhibitors, a starting oral dose of 10 mg/kg is recommended for this compound in rat models of neuropathic pain. A dose-response study ranging from 3 mg/kg to 30 mg/kg may be beneficial to determine the optimal effective dose for a specific experimental paradigm.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol in Rats
This protocol describes the induction of neuropathic pain through the CCI model.[7][8][9][10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut or silk sutures
-
Surgical staples or sutures for wound closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave and disinfect the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with surgical staples or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Administer post-operative analgesics as required for the first 24-48 hours.
-
Monitor the animals for signs of distress and wound healing.
-
Behavioral testing for neuropathic pain (e.g., mechanical allodynia, thermal hyperalgesia) can typically commence 7-14 days post-surgery.
Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as specified by the manufacturer)
-
Vortex mixer
-
Oral gavage needles (stainless steel, curved)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving a 1 mL gavage volume, the concentration would be 2.5 mg/mL).
-
Vortex the suspension thoroughly to ensure homogeneity.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for a short period to ensure no adverse reactions.
-
For chronic studies, administer this compound once daily or as determined by pharmacokinetic studies.
-
Mandatory Visualizations
AAK1 Signaling Pathway in Neuropathic Pain
Caption: AAK1 signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Rat CCI Model
Caption: Experimental workflow for preclinical evaluation of this compound in a rat CCI model.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the chronic constriction injury model of neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Controllable forces for reproducible chronic constriction injury mimicking compressive neuropathy in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HW161023 in Diabetic Peripheral Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain, numbness, and tingling in the extremities. The pathogenesis of DPN is complex and involves multiple pathways, including inflammation, oxidative stress, and impaired neuronal function. HW161023 is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain, including DPN. This document provides detailed application notes and protocols for the use of this compound in preclinical research models of DPN. While specific data for this compound in DPN models is emerging, the information presented here is based on the established efficacy of closely related AAK1 inhibitors, such as LP-935509 and LX9211, in similar experimental paradigms.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting AAK1. AAK1 is a key regulator of the AP2 complex, which is essential for the formation of clathrin-coated vesicles during endocytosis. By phosphorylating the μ2 subunit of the AP2 complex, AAK1 facilitates the internalization of various receptors and transporters. In the context of neuropathic pain, the inhibition of AAK1 is thought to modulate the trafficking of proteins involved in nociceptive signaling in the spinal cord. Studies with other AAK1 inhibitors have shown that their antinociceptive effects are linked to the α2 adrenergic signaling pathway, a known pathway for pain modulation.
Application Notes and Protocols: Oral Administration of HW161023 in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a novel, potent, and orally active inhibitor of the AP2-associated protein kinase 1 (AAK1)[1]. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process implicated in the transmission of pain signals. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain[2]. Preclinical studies have demonstrated that this compound exhibits a satisfactory oral pharmacokinetic profile and efficacy in rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for this debilitating condition.
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for key experiments relevant to its evaluation.
Data Presentation
In Vitro Potency
| Compound | Target | IC50 (nM) |
| This compound | AAK1 | 5.4[1][3] |
In Vivo Efficacy
While specific quantitative data from the preclinical studies of this compound are not publicly available, the compound has been shown to be effective in a rat model of chronic constriction injury (CCI) of the sciatic nerve, a widely used model for neuropathic pain[1].
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not publicly available. However, it is described as having a "satisfactory oral pharmacokinetic profile" in preclinical studies[4]. For illustrative purposes, the table below outlines the typical parameters assessed in such studies.
| Parameter | Description | Typical Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach maximum plasma concentration | h |
| AUC | Area under the plasma concentration-time curve | ng·h/mL |
| F% | Oral Bioavailability | % |
Safety and Toxicology
Specific toxicological data for this compound is not available in the public domain. Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate.
Experimental Protocols
In Vitro AAK1 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting AAK1 kinase activity.
Materials:
-
Recombinant human AAK1 enzyme
-
ATP
-
Substrate peptide (e.g., a peptide containing the AAK1 phosphorylation motif)
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the AAK1 enzyme, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut suture
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Anesthetize the rats.
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.
-
Assess baseline pain thresholds (mechanical and thermal) before drug administration.
-
Administer this compound or vehicle orally via gavage at various doses.
-
At different time points after administration (e.g., 1, 2, 4, 6, and 24 hours), assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments and the paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
Calculate the percentage of maximum possible effect (%MPE) or the reversal of hyperalgesia/allodynia for each dose and time point.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulas
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound to the rats.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
For determining oral bioavailability, a separate group of rats would receive an intravenous (IV) dose of this compound, and the plasma concentration-time profile would be compared to that of the oral dose.
Mandatory Visualizations
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for Preclinical Evaluation.
References
Application Notes and Protocols for Measuring the Analgesic Effects of HW161023
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[2][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of chronic neuropathic pain, including the Chronic Constriction Injury (CCI) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[1][4] The analgesic mechanism of AAK1 inhibitors is linked to the modulation of the alpha2 adrenergic signaling pathway within the spinal cord.[4]
These application notes provide detailed protocols for evaluating the analgesic effects of this compound in established preclinical models of neuropathic pain. The accompanying data, presented in structured tables, offer a clear summary of the expected dose-dependent efficacy of the compound.
Data Presentation
The following tables summarize the representative quantitative data on the analgesic effects of this compound in preclinical models.
Table 1: Dose-Dependent Effect of this compound on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - 14 Days Post-CCI (Mean ± SEM) |
| Sham | Vehicle | 14.5 ± 0.8 |
| CCI + Vehicle | Vehicle | 3.2 ± 0.4 |
| CCI + this compound | 3 | 6.8 ± 0.6* |
| CCI + this compound | 10 | 10.5 ± 0.9 |
| CCI + this compound | 30 | 13.8 ± 1.1*** |
| CCI + Gabapentin | 100 | 9.8 ± 0.7 |
*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle group. Data are representative.
Table 2: Efficacy of this compound in a Rat Model of Streptozotocin (STZ)-Induced Diabetic Neuropathy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - 28 Days Post-STZ (Mean ± SEM) |
| Control + Vehicle | Vehicle | 15.1 ± 0.9 |
| STZ + Vehicle | Vehicle | 4.5 ± 0.5 |
| STZ + this compound | 10 | 8.9 ± 0.7 |
| STZ + this compound | 30 | 12.4 ± 1.0*** |
| STZ + Pregabalin | 30 | 9.2 ± 0.8 |
**p<0.01, ***p<0.001 compared to STZ + Vehicle group. Data are representative.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
This compound, vehicle, and positive control (e.g., gabapentin)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the left hind limb and sterilize the area with an antiseptic solution.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Administer this compound, vehicle, or a positive control orally (p.o.) at the desired doses and time points before behavioral assessment.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This protocol outlines the induction of diabetes and subsequent neuropathy using streptozotocin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
This compound, vehicle, and positive control (e.g., pregabalin)
Procedure:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) freshly dissolved in cold citrate buffer.
-
Monitor blood glucose levels 48-72 hours post-STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.
-
Maintain the diabetic animals for at least 4 weeks to allow for the development of neuropathic pain.
-
Administer this compound, vehicle, or a positive control orally (p.o.) at the specified doses.
-
Assess mechanical allodynia using the von Frey test.
Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness or an electronic von Frey apparatus
-
Testing chambers with a wire mesh floor
-
Rats from the CCI or STZ models
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the individual testing chambers for at least 15-30 minutes before the test.
-
Apply the von Frey filaments to the plantar surface of the hind paw (the area innervated by the sciatic nerve).
-
Begin with a filament of low stiffness and apply it with enough force to cause it to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is no response, use the next filament with increased stiffness. If there is a positive response, use a filament with lower stiffness.
-
The 50% paw withdrawal threshold can be calculated using the up-down method.
-
For an electronic von Frey apparatus, apply the filament tip to the plantar surface and gradually increase the pressure until the rat withdraws its paw. The force at which withdrawal occurs is automatically recorded.
-
Repeat the measurement several times with a few minutes interval between each and calculate the average withdrawal threshold.
Mandatory Visualizations
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
References
Application Notes and Protocols for Assessing HW161023 Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
HW161023 is a potent and orally active inhibitor of AP2-associated protein kinase 1 (AAK1), a promising target for the treatment of neuropathic pain.[1][2] Effective therapeutic intervention for central nervous system (CNS) disorders necessitates that drug candidates effectively cross the blood-brain barrier (BBB) to reach their targets within the brain. These application notes provide a comprehensive overview of established techniques for assessing the brain penetrance of small molecules like this compound. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in generating robust and reproducible data.
While specific quantitative brain penetrance data for this compound is not yet publicly available, this document leverages data from structurally related AAK1 inhibitors to provide an expected range and guide experimental design. A related compound, BMS-986176/LX-9211, has demonstrated excellent CNS penetration with an average brain-to-plasma ratio of 20 in rats.[3] Another potent AAK1 inhibitor, LP-935509, has shown a brain-to-plasma ratio of greater than 2.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is crucial for predicting its potential for BBB penetration. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bond donors and acceptors are more likely to cross the BBB.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄F₂N₄O | [4] |
| Molecular Weight | 374.44 g/mol | [4] |
| Structure | (S)-1-((8-(2-(difluoromethyl)pyridin-4-yl)imidazo[1,2-a]pyridin-5-yl)oxy)-2,4-dimethylpentan-2-amine | [4] |
In Vitro Assessment of BBB Permeability
In vitro models of the BBB provide a valuable initial screening tool to assess the passive permeability and potential for active transport of a compound. These models are typically faster and less resource-intensive than in vivo studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability across the BBB. It utilizes a lipid-infused artificial membrane to mimic the lipid environment of the BBB.
Protocol:
-
Preparation of Donor and Acceptor Plates:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 10 µM). This will be the donor solution.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Membrane Coating:
-
Coat the membrane of a 96-well donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane).
-
-
Assay Incubation:
-
Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
Cell-Based Transwell Assay
This assay utilizes a monolayer of brain endothelial cells cultured on a semi-permeable membrane to create a more physiologically relevant model of the BBB. This model can assess both passive permeability and the involvement of active transport mechanisms.
Protocol:
-
Cell Culture:
-
Culture a suitable brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3) on the apical side of a Transwell® insert.
-
For a more advanced model, co-culture with astrocytes on the basolateral side of the well.
-
-
Barrier Integrity Measurement:
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a tight barrier.
-
-
Permeability Assay:
-
Add this compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (acceptor) chamber.
-
To assess active efflux, perform the assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein).
-
-
Quantification and Permeability Calculation:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Where:
-
dQ/dt = Rate of drug transport across the monolayer
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
In Vivo Assessment of Brain Penetrance
In vivo studies in animal models are essential to confirm the brain penetrance of a compound under physiological conditions.
In Situ Brain Perfusion
This technique allows for the precise measurement of the rate of drug transport across the BBB, independent of systemic pharmacokinetic factors.[5][6][7]
Protocol:
-
Animal Preparation:
-
Anesthetize a rat or mouse.
-
Surgically expose the common carotid artery and ligate its external branches.
-
Insert a cannula into the common carotid artery for perfusion.
-
-
Perfusion:
-
Perfuse the brain with a buffered physiological solution (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
The perfusion is typically carried out for a short duration (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and determine the concentrations of this compound and the vascular marker using appropriate analytical methods (e.g., LC-MS/MS for this compound and scintillation counting for the radiolabeled marker).
-
-
Calculation of Brain Uptake:
-
The brain uptake clearance (K_in) and the permeability-surface area (PS) product can be calculated to quantify the rate of transport.
-
Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF), which is the concentration that is pharmacologically active.[8][9][10]
Protocol:
-
Probe Implantation:
-
Stereotactically implant a microdialysis probe into a specific brain region of interest in an anesthetized animal.
-
-
Perfusion and Sampling:
-
Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect the dialysate samples at regular intervals.
-
-
Blood Sampling:
-
Simultaneously collect blood samples to determine the plasma concentration of this compound.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of brain penetration.
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution of a radiolabeled drug in the brain over time.[11][12][13]
Protocol:
-
Radiolabeling:
-
Synthesize a radiolabeled version of this compound, typically with ¹¹C or ¹⁸F.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal and place it in the PET scanner.
-
Inject the radiolabeled this compound intravenously.
-
-
Image Acquisition:
-
Acquire dynamic PET scans over a period of time (e.g., 60-90 minutes) to monitor the distribution of the radiotracer in the brain.
-
-
Image Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over different brain areas.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Pharmacokinetic Modeling:
-
Apply pharmacokinetic models to the TACs to quantify parameters such as the volume of distribution (VT) and the rate of transport across the BBB.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters used to assess brain penetrance. While specific data for this compound is not available, representative values from related AAK1 inhibitors are provided for context.
| Parameter | Description | Expected Range for AAK1 Inhibitors | Method of Determination |
| Permeability Coefficient (Pe or Papp) | The velocity of drug passage through a membrane. | > 5 x 10⁻⁶ cm/s (for good penetrance) | PAMPA, Transwell Assay |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total drug concentration in the brain to that in the plasma at steady state. | > 2 | In vivo studies (e.g., tissue distribution) |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain ECF to the unbound concentration in plasma at steady state. A value of ~1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux. | 0.5 - 20 | Microdialysis |
| Brain Uptake Clearance (K_in) | The rate at which a drug is taken up by the brain from the blood. | Varies depending on the compound | In Situ Brain Perfusion |
Visualizations
Signaling Pathway of AAK1 in Neuropathic Pain
Caption: AAK1's role in synaptic vesicle recycling and pain signaling.
Experimental Workflow for Assessing Brain Penetrance
Caption: A logical workflow for assessing the brain penetrance of a drug candidate.
Logical Relationships Between Assessment Techniques
Caption: Interrelationship of techniques for brain penetrance assessment.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. snmmi.org [snmmi.org]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Navigating hERG Inhibition by HW161023: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential for hERG potassium channel inhibition by the AAK1 inhibitor, HW161023. The following resources, including troubleshooting guides and frequently asked questions, are designed to assist in the design, execution, and interpretation of pivotal safety pharmacology experiments.
Quantitative Data Summary
A critical aspect of assessing the cardiac risk profile of any new chemical entity is the quantitative determination of its potency to inhibit the hERG channel. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. For this compound, in vitro studies have established its inhibitory effect on the hERG channel. A comparison with a structurally related AAK1 inhibitor, LX9211, is provided below for context.
| Compound | Target | hERG IC50 (μM) | Notes |
| This compound | AAK1 | 11.9[1] | Demonstrates weaker hERG inhibition compared to LX9211.[2] |
| LX9211 | AAK1 | 1.4[3] | A comparator AAK1 inhibitor.[3] |
| E-4031 | hERG | 0.009 - 0.02[4] | A well-characterized, potent hERG inhibitor often used as a positive control. |
| Terfenadine | hERG | 0.05 - 0.2[5] | A known hERG blocker, withdrawn from the market due to cardiotoxicity. |
Experimental Protocols
Accurate assessment of hERG inhibition relies on robust and well-controlled experimental protocols. The two most common methods employed in safety pharmacology are patch-clamp electrophysiology and fluorescence-based assays.
Manual Patch-Clamp Electrophysiology
This "gold-standard" method directly measures the flow of ions through the hERG channel in response to a specific voltage protocol.
Cell Preparation:
-
Culture mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in an appropriate extracellular recording solution and allow them to recover for at least 30 minutes before use.
Recording Procedure:
-
Transfer an aliquot of the cell suspension to the recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for steady-state inhibition at each concentration.
-
At the end of each experiment, apply a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.
Automated Patch-Clamp Electrophysiology
Automated systems increase the throughput of hERG screening while maintaining high data quality.
Chip Preparation and Cell Loading:
-
Prime the automated patch-clamp system and the disposable multi-well plate (chip) according to the manufacturer's instructions.
-
Prepare a single-cell suspension of hERG-expressing cells at the optimal density for the specific automated platform.
-
Load the cell suspension into the designated wells of the chip.
Experimental Run:
-
The system automatically establishes whole-cell configurations.
-
A pre-programmed voltage protocol is applied to each cell.
-
Baseline currents are recorded in the presence of the vehicle.
-
The system applies a range of this compound concentrations to the cells.
-
Data on current inhibition are collected and stored for analysis.
Fluorescence-Based hERG Assays
These assays provide a higher throughput method for screening compounds by indirectly measuring hERG channel activity.
Principle: These assays typically use a thallium-sensitive fluorescent dye. Thallium ions (Tl+) can pass through the open hERG channel and cause an increase in the fluorescence of an intracellular dye. Inhibition of the hERG channel by a compound like this compound will prevent Tl+ influx and thus reduce the fluorescence signal.
Protocol:
-
Plate hERG-expressing cells in a multi-well plate (e.g., 384-well).
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add this compound at various concentrations to the wells.
-
Add a stimulus solution containing Tl+ to initiate ion flux through the hERG channels.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the degree of inhibition based on the reduction in fluorescence signal compared to vehicle-treated controls.
Troubleshooting Guides
Issue 1: Inconsistent or Unstable hERG Currents in Patch-Clamp Experiments
-
Question: My baseline hERG currents are drifting or showing significant rundown during the experiment. What could be the cause?
-
Answer:
-
Cell Health: Ensure cells are healthy and not passaged too many times. Use cells from a consistent passage number for all experiments.
-
Seal Resistance: A low giga-ohm seal (<1 GΩ) can lead to current instability. Ensure a high-quality seal is formed before rupturing the membrane.
-
Solution Quality: Use freshly prepared and filtered intracellular and extracellular solutions. Check the osmolarity and pH of your solutions.
-
Voltage Protocol: A prolonged or aggressive voltage protocol can lead to channel rundown. Consider optimizing the duration and frequency of the voltage steps.
-
Temperature Fluctuations: Maintain a stable recording temperature, as hERG channel kinetics are temperature-sensitive.
-
Issue 2: High Variability in IC50 Values for this compound
-
Question: I am getting a wide range of IC50 values for this compound across different experiments. How can I improve consistency?
-
Answer:
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution and that the final concentration in the recording solution does not exceed its solubility limit. Consider using a vehicle like DMSO at a low final concentration (e.g., <0.1%).
-
Concentration Accuracy: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound.
-
Equilibration Time: Allow sufficient time for the compound to reach a steady-state block at each concentration. The time to steady-state can vary between compounds.
-
Data Analysis: Use a consistent data analysis method, including the same fitting algorithm (e.g., Hill equation) and criteria for data inclusion.
-
Issue 3: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
-
Question: The fluorescence signal in my hERG assay is weak, making it difficult to distinguish between inhibited and uninhibited wells. How can I improve the signal?
-
Answer:
-
Cell Density: Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to artifacts.
-
Dye Loading: Ensure optimal loading of the fluorescent dye. Inadequate loading will result in a low signal. Conversely, over-loading can be toxic to the cells.
-
Plate Reader Settings: Optimize the excitation and emission wavelengths, as well as the gain settings on your fluorescence plate reader.
-
Assay Buffer Composition: The composition of the assay buffer can influence both channel activity and dye fluorescence. Ensure it is optimized for the assay.
-
FAQs (Frequently Asked Questions)
-
Q1: What is the primary mechanism of hERG channel inhibition by small molecules like this compound?
-
A1: Most small molecule hERG inhibitors are known to physically block the ion-conducting pore of the channel. They typically bind to specific amino acid residues within the inner cavity of the channel, thereby preventing the passage of potassium ions.
-
-
Q2: How does the hERG IC50 of this compound (11.9 μM) translate to potential clinical risk?
-
A2: A higher IC50 value generally indicates a lower potency for hERG inhibition. An IC50 of 11.9 μM is considered to be of moderate to low potency. The clinical risk is determined by the safety margin, which is the ratio of the hERG IC50 to the expected therapeutic plasma concentration of the drug. A larger safety margin suggests a lower risk of proarrhythmic effects.
-
-
Q3: Are there any strategies to mitigate the hERG liability of a compound during drug development?
-
A3: Yes, medicinal chemistry efforts can be directed towards modifying the chemical structure of the compound to reduce its affinity for the hERG channel while maintaining its desired pharmacological activity. This often involves altering the size, shape, and physicochemical properties of the molecule.
-
-
Q4: Why is it important to test for hERG inhibition early in the drug discovery process?
-
A4: Early identification of hERG liability allows for the early termination of development for compounds with a high risk of cardiotoxicity, saving significant time and resources. It also provides an opportunity to guide medicinal chemistry efforts to design safer compounds.
-
-
Q5: What are the key differences between manual patch-clamp and automated patch-clamp for hERG assessment?
-
A5: Manual patch-clamp is considered the "gold standard" for its high data quality and flexibility, but it is low-throughput and labor-intensive. Automated patch-clamp offers significantly higher throughput, making it suitable for screening larger numbers of compounds, while still providing high-quality electrophysiological data.
-
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of hERG inhibition by this compound.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of HW161023 in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the off-target effects of HW161023, a potent inhibitor of AP2-associated protein kinase 1 (AAK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active small molecule inhibitor of AP2-associated protein kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.
Q2: What are the known on-target and off-target activities of this compound?
This compound inhibits AAK1 with a high potency. A known off-target interaction is with the hERG potassium channel, although this inhibition is significantly weaker than its AAK1 inhibition.[1] Compared to another AAK1 inhibitor, LX9211, this compound exhibits weaker hERG inhibition and lower toxicity in HepG2 cells.[1]
Q3: Why is it important to consider off-target effects when using this compound?
Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity. Identifying and minimizing these effects is crucial for validating that the observed biological consequences are a direct result of AAK1 inhibition.
Q4: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations intended to be specific for AAK1 inhibition.
-
Phenotype discrepancy: The observed cellular phenotype differs from that obtained using genetic approaches (e.g., siRNA or CRISPR-Cas9) to deplete AAK1.
-
Inconsistent results with other AAK1 inhibitors: A structurally different AAK1 inhibitor produces a different phenotype.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cellular assays.
Issue 1: Unexpectedly high cell toxicity or apoptosis.
| Potential Cause | Recommended Solution |
| Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits AAK1 without causing significant cell death. 2. Use an orthogonal approach: Confirm the phenotype with a structurally different AAK1 inhibitor, such as LX9211 or TIM-098a.[2][3][4] 3. Conduct a washout experiment: Remove this compound from the culture medium and observe if the toxic effects are reversible. |
| hERG channel inhibition leading to cardiotoxicity (in relevant cell types). | 1. Assess hERG channel activity: Use a specific hERG assay (e.g., fluorescence-based or patch clamp) to determine the IC50 of this compound for hERG in your cell system. 2. Compare with on-target potency: If the hERG IC50 is close to the AAK1 EC50 in your cellular assay, consider using a lower concentration of this compound or a more selective AAK1 inhibitor if available. |
Issue 2: Inconsistent or unexpected results in clathrin-mediated endocytosis assays (e.g., transferrin uptake).
| Potential Cause | Recommended Solution |
| Inhibition of other kinases involved in endocytosis. | 1. Perform a kinase selectivity screen: If possible, profile this compound against a broad panel of kinases to identify other potential targets in the endocytic pathway. 2. Validate with a genetic approach: Use siRNA or CRISPR-Cas9 to knockdown AAK1 and compare the phenotype to that observed with this compound treatment. |
| Assay artifacts. | 1. Optimize inhibitor concentration and incubation time: Titrate this compound to find the optimal concentration and duration of treatment that specifically inhibits AAK1-mediated endocytosis. 2. Include proper controls: Use a vehicle control (DMSO) and a positive control for endocytosis inhibition (e.g., chlorpromazine, but be aware of its own off-target effects).[5] |
Issue 3: Discrepancy between biochemical IC50 and cellular EC50.
| Potential Cause | Recommended Solution |
| Poor cell permeability. | 1. Use a cellular target engagement assay: Employ a technique like the NanoBRET™ Target Engagement assay to confirm that this compound is reaching and binding to AAK1 inside the cell.[6][7] |
| Presence of high intracellular ATP concentrations. | 1. Interpret results with caution: As an ATP-competitive inhibitor, the apparent potency of this compound in cells can be lower than in biochemical assays with lower ATP concentrations. This is an expected phenomenon. |
Data Presentation
Table 1: Comparative Potency of AAK1 Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line / Assay Type | Reference |
| This compound | AAK1 | IC50: 5.4 nM | Enzymatic Assay | MedChemExpress |
| hERG | IC50: 11.9 µM | - | MedChemExpress | |
| AAK1 | Weaker than LX9211 | HepG2 Cell Toxicity | [1] | |
| LX9211 | AAK1 | - | - | [3][4] |
| - | Adverse effects (dizziness, nausea) reported in clinical trials | Human | [8] | |
| TIM-098a | AAK1 | IC50: 0.24 µM | Enzymatic Assay | [2][9] |
| AAK1 | IC50: 0.87 µM | Transfected Cultured Cells | [9][10] | |
| CaMKK isoforms | No inhibitory activity | - | [2][9] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. Researchers are encouraged to perform their own selectivity profiling if unexpected off-target effects are suspected.
Experimental Protocols
Protocol 1: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
Objective: To measure the effect of this compound on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Methodology:
-
Cell Seeding: Plate cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Starvation: Wash cells with serum-free medium and incubate in the same medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[2]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined pre-incubation time.
-
Transferrin Uptake: Add Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) to the cells and incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[2][9]
-
Stopping Uptake and Fixation: Stop the uptake by placing the plate on ice and washing with ice-cold PBS. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.[2]
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with Hoechst dye, and mount the coverslips on microscope slides.[2]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the intracellular transferrin fluorescence intensity using image analysis software like ImageJ.[9]
Protocol 2: Western Blot for AAK1 Activity (AP2M1 Phosphorylation)
Objective: To assess the inhibitory effect of this compound on AAK1 kinase activity in cells by measuring the phosphorylation of its substrate, the µ2 subunit of the AP-2 complex (AP2M1), at Threonine 156.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors to prevent dephosphorylation.[11][12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[11][12][13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a loading control like GAPDH or β-actin.
Protocol 3: hERG Fluorescence Polarization Assay
Objective: To determine the in vitro inhibitory activity of this compound on the hERG potassium channel.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds (e.g., E-4031 as a positive control) in a 384-well polypropylene (B1209903) plate.
-
Assay Plate Preparation: In a black 384-well assay plate, add the diluted compounds.
-
Addition of hERG Membrane and Tracer: Add the membrane fraction containing the hERG channel protein and a high-affinity red fluorescent hERG channel ligand (tracer) to each well.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the red-shifted tracer.
-
Data Analysis: Calculate the percent inhibition of tracer binding for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects and identifying potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Lexicon Pharmaceuticals Announces Topline Results from Phase 2b PROGRESS Study Evaluating Pilavapadin (LX9211) in Adults with Diabetic Peripheral Neuropathic Pain - BioSpace [biospace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
HW161023 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of HW161023, a potent and orally active AAK1 inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: For optimal stability, the solid compound should be stored under dry, dark conditions.[1] Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1]
Q2: The compound was shipped at ambient temperature. Is it still stable?
A: Yes. This compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs, even under ambient temperature conditions.[1] Upon receipt, it should be stored as recommended in the long-term storage guidelines.
Q3: What is the recommended way to store stock solutions of this compound?
A: Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q4: What is the expected shelf life of this compound?
A: If stored properly according to the recommended guidelines, the shelf life is greater than two years.[1]
Q5: What is this compound and what is its mechanism of action?
A: this compound is a potent, orally active inhibitor of AP2-associated protein kinase 1 (AAK1).[2][3] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis.[3] By inhibiting AAK1, this compound can modulate this pathway, which is a target for treating neuropathic pain.[3][4]
Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid (Powder) | Dry, Dark | 0 - 4°C | -20°C |
| Stock Solution | In appropriate solvent | 0 - 4°C | -20°C |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: In a controlled environment, accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of your chosen solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration.
-
Solubilization: Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.
-
Storage: Store the aliquots at -20°C for long-term use. For immediate or short-term use, store at 4°C.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in my experiments.
This could be related to compound degradation. Use the following decision tree to troubleshoot potential issues with your this compound sample.
Caption: Troubleshooting flowchart for this compound stability issues.
Visualized Workflows and Pathways
General Handling Workflow for this compound
The following diagram outlines the best-practice workflow from receiving the compound to its use in experiments.
References
Overcoming challenges in the synthesis of HW161023 derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of HW161023 derivatives. As potent and orally active AAK1 inhibitors, these compounds are of significant interest in drug development, particularly for neuropathic pain.[1][2][3][4] This guide addresses common challenges encountered during the synthesis of complex heterocyclic molecules and kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and its derivatives?
A1: While the exact synthesis of this compound is proprietary, the literature suggests that it belongs to a class of fused-ring derivatives.[4] The synthesis of similar AAK1 inhibitors, such as 3,5-disubstituted-pyrrolo[2,3-b]pyridines, often involves starting materials like substituted pyridines and various boronic acids or alkynes for cross-coupling reactions.[5] Key reaction steps may include nitration, Sonogashira coupling, Suzuki coupling, and reductive ring closures.[5]
Q2: My kinase inhibitor derivative has poor solubility in aqueous solutions. What can I do?
A2: Poor aqueous solubility is a common characteristic of small-molecule kinase inhibitors, which are often designed to bind to hydrophobic ATP-binding pockets.[6] This can lead to precipitation during assays. To address this, you can:
-
Use Co-solvents: Employ a minimal amount of an organic co-solvent like DMSO in your aqueous buffer (ideally <0.5%).[6]
-
Adjust pH: If your compound has ionizable groups (e.g., a weak base), adjusting the pH of the buffer can enhance solubility.[6]
-
Incorporate Solubility Enhancers: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the compound in solution.[6]
Q3: I am observing low yields during the cyclization step to form the heterocyclic core. What are potential causes and solutions?
A3: Low yields in cyclization reactions for heterocyclic compounds can stem from several factors, including side reactions like dimerization or elimination.[7][8] To optimize this step:
-
Reaction Conditions: Carefully control the reaction temperature and concentration. High dilution conditions can sometimes favor intramolecular cyclization over intermolecular side reactions.
-
Base Selection: The choice of base can be critical. A weak base may be more effective in preventing side reactions.[7][8]
-
Protecting Groups: Ensure that any sensitive functional groups on your precursors are adequately protected to prevent unwanted reactions.
Q4: My final compound is difficult to purify. What purification strategies are recommended?
A4: The purification of kinase inhibitors can be challenging due to their relatively nonpolar nature.
-
Chromatography: Silica (B1680970) gel flash column chromatography is a standard method. You may need to experiment with different solvent systems (e.g., dichloromethane/ethyl acetate (B1210297), hexane/ethyl acetate with a small amount of methanol) to achieve good separation.[5]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation in Suzuki/Sonogashira coupling | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. |
| Poor quality of boronic acid/alkyne | Use freshly prepared or purified boronic acids/alkynes. | |
| Inappropriate base or solvent | Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., dioxane, toluene, DMF).[5] | |
| Incomplete reaction or presence of starting material | Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and consider increasing the reaction time or temperature. |
| Steric hindrance | If the substituents are bulky, a more reactive catalyst or higher temperatures may be required. | |
| Formation of multiple byproducts | Cross-reactivity of functional groups | Protect sensitive functional groups that may react under the reaction conditions. |
| Decomposition of starting materials or product | Ensure the reaction is carried out under an inert atmosphere if any components are sensitive to air or moisture. | |
| Difficulty in removing tin byproducts (if using Stille coupling) | Residual organotin compounds | Use a fluoride (B91410) workup (e.g., aqueous KF) or chromatography on silica gel with a more polar eluent to remove tin salts. |
| Precipitation of the product during workup | Low solubility of the product in the workup solvent | Use a larger volume of solvent or a different solvent system for extraction. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, here is a generalized methodology for a key synthetic step often used in the synthesis of similar heterocyclic kinase inhibitors.
General Procedure for Suzuki Coupling:
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., K2CO3, 3.0 eq).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizations
Signaling Pathway of AAK1 Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis.[2][4] Inhibition of AAK1 is a therapeutic strategy for neuropathic pain.[2][4] The pathway below illustrates the role of AAK1 and the effect of its inhibition.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition by this compound derivatives.
General Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis, purification, and initial screening of novel kinase inhibitors like this compound derivatives.
Caption: General workflow from synthesis to initial biological evaluation of this compound derivatives.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in a chemical synthesis.
Caption: A logical flow diagram for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 8. ijirset.com [ijirset.com]
Technical Support Center: Interpreting Unexpected Results in HW161023 Pain Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HW161023 in preclinical pain models. The information is designed to help interpret unexpected outcomes and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules. By inhibiting AAK1, this compound is thought to modulate neuronal signaling pathways involved in pain perception.[1] |
| What are the expected effects of this compound in preclinical pain models? | In preclinical models of neuropathic and inflammatory pain, AAK1 inhibitors are expected to produce antinociceptive effects, meaning they should reduce pain-like behaviors. This is typically observed as an increase in the threshold for withdrawal from mechanical or thermal stimuli. |
| Are there any known on-target side effects of AAK1 inhibitors that might be observed in animal models? | Clinical trials of a similar AAK1 inhibitor, LX9211, have reported side effects in humans such as dizziness, headache, and nausea.[2][3][4][5] While direct translation to rodent behavior is complex, researchers should be observant for any unusual behaviors such as ataxia, altered grooming, or changes in locomotor activity that could indicate central nervous system effects. |
| What is the role of clathrin-mediated endocytosis in pain signaling? | Clathrin-mediated endocytosis is a key cellular process for regulating the number of receptors and ion channels on the surface of neurons. In the context of pain, this process can influence the sensitivity of neurons to painful stimuli. AAK1 is a key regulator of this process. |
Troubleshooting Unexpected Results
Scenario 1: Lack of Efficacy or High Variability
Question: We are not observing a significant analgesic effect of this compound in our neuropathic/inflammatory pain model, or the results are highly variable between subjects. What are the potential causes and troubleshooting steps?
Answer:
A lack of efficacy or high variability can stem from several factors, ranging from the experimental protocol to the compound's characteristics.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose or Route of Administration | - Perform a dose-response study to determine the optimal concentration of this compound for your specific pain model. - Verify the oral bioavailability and pharmacokinetic profile of this compound in your animal strain to ensure adequate exposure. |
| Issues with Pain Model Induction | - Ensure consistent induction of the pain phenotype. For example, in the Complete Freund's Adjuvant (CFA) model, ensure consistent injection volume and location. - In nerve injury models, verify the extent of the injury. |
| Variability in Behavioral Testing | - Ensure adequate habituation of the animals to the testing environment and equipment to reduce stress-induced variability.[6][7] - Standardize the application of stimuli in the von Frey and Hargreaves tests (e.g., consistent location on the paw, consistent application force/rate).[6] - Blind the experimenter to the treatment groups to minimize bias. |
| Animal Strain and Sex Differences | - Be aware that different rodent strains can exhibit varying sensitivity to pain and pharmacological agents.[8] - Consider potential sex differences in pain perception and response to treatment. |
Scenario 2: Observation of Paradoxical Hyperalgesia
Question: In some of our animals treated with this compound, we have observed a paradoxical increase in pain sensitivity (hyperalgesia). How can this be explained?
Answer:
While unexpected, paradoxical effects can occur and warrant careful investigation.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Although this compound is a selective AAK1 inhibitor, at higher doses, off-target effects on other kinases or receptors cannot be entirely ruled out. - Consider testing a structurally different AAK1 inhibitor to see if the effect is class-specific. |
| Complex Biological Response | - AAK1 is involved in a fundamental cellular process (endocytosis) that can have widespread effects. Inhibition of AAK1 may lead to unforeseen compensatory changes in neuronal signaling pathways over time. - Consider a time-course study to determine if the hyperalgesia is an acute or chronic effect. |
| Metabolite Activity | - Investigate whether a metabolite of this compound could have activity that opposes the parent compound. |
Scenario 3: Unusual Behavioral Side Effects
Question: Our animals are displaying unusual behaviors after this compound administration, such as sedation, hyperactivity, or stereotypy, which are interfering with pain assessment. What should we do?
Answer:
Behavioral side effects can confound the interpretation of nociceptive assays.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Central Nervous System (CNS) Effects | - As AAK1 is expressed in the brain, CNS-mediated side effects are possible.[5] - Perform a functional observational battery (FOB) or open-field test to systematically assess any changes in motor activity, coordination, and general behavior. |
| Dose-Related Toxicity | - The observed behaviors may be signs of toxicity at the administered dose. - Reduce the dose to see if the analgesic effects can be separated from the behavioral side effects. |
| Interaction with Anesthesia or Other Compounds | - If any anesthetics or other compounds were used during model induction, consider the possibility of a drug-drug interaction with this compound. |
Experimental Protocols
Mechanical Allodynia Assessment (von Frey Test)
This protocol is for assessing the mechanical withdrawal threshold in rodents.
-
Habituation: Acclimate the animals to the testing chambers (e.g., Plexiglas enclosures with a mesh floor) for at least 30-60 minutes for 2-3 days prior to testing and on the testing day.[7]
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Positive Response: A positive response is defined as a sharp withdrawal of the paw, licking, or flinching.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
-
Data Recording: Record the filament force that elicits a consistent withdrawal response.
Thermal Hyperalgesia Assessment (Hargreaves Test)
This protocol is for assessing the thermal withdrawal latency in rodents.
-
Habituation: Acclimate the animals to the testing apparatus (e.g., a glass platform) for at least 30 minutes.[6]
-
Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat source is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[9]
-
Data Recording: Record the paw withdrawal latency in seconds.
Quantitative Data Summary
Table 1: Expected Outcomes in a Neuropathic Pain Model (e.g., Spared Nerve Injury)
| Treatment Group | von Frey Withdrawal Threshold (g) | Hargreaves Withdrawal Latency (s) |
| Sham + Vehicle | 10 - 15 | 10 - 15 |
| SNI + Vehicle | 1 - 4 | 4 - 7 |
| SNI + this compound (effective dose) | 6 - 10 | 8 - 12 |
| SNI + Positive Control (e.g., Gabapentin) | 7 - 12 | 9 - 13 |
Table 2: Troubleshooting Guide for Unexpected Quantitative Data
| Observation | Potential Interpretation | Recommended Action |
| No change in withdrawal threshold with this compound | Lack of efficacy at the tested dose | Conduct a dose-response study. |
| High standard deviation within treatment groups | High inter-animal variability | Refine habituation and testing protocols; increase sample size. |
| Withdrawal thresholds lower than vehicle in this compound group | Possible paradoxical hyperalgesia or off-target effects | Investigate dose-dependency and consider alternative AAK1 inhibitors. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LX9211, a rising star for relieving of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HW161023 Pharmacokinetic Profile
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and working with the pharmacokinetic (PK) profile of HW161023, a potent and orally active AAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of AP2-associated protein kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process for synaptic vesicle recycling and receptor-mediated signaling.[1][3] It does so by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] Inhibition of AAK1 is a therapeutic strategy for neuropathic pain.[4][5]
Q2: What is known about the general pharmacokinetic profile of this compound?
A2: this compound has been described as having a satisfactory oral pharmacokinetic profile.[1][6] This suggests good oral absorption and a metabolic stability that allows for sufficient exposure in preclinical models. It has also been noted to have weaker toxicity in HepG2 cells and lower hERG inhibition compared to other AAK1 inhibitors like LX9211, indicating a favorable safety profile.[1][6]
Q3: What are the reported IC50 values for this compound?
A3: The reported IC50 values for this compound are 5.4 nM for AAK1 and 11.9 μM for hERG.[2] The high potency against AAK1 and significantly lower activity against the hERG channel suggest a good selectivity window, which is important for reducing the risk of cardiac-related side effects.
Q4: In which preclinical models has this compound been evaluated?
A4: this compound has been evaluated in a rat model of chronic constriction injury of the sciatic nerve, where it was shown to inhibit pain.[2]
Troubleshooting Guide
Issue 1: Higher than expected variability in plasma concentrations between subjects in an oral PK study.
-
Possible Cause 1: Formulation Issues. The formulation of this compound may not be optimal, leading to inconsistent dissolution or absorption.
-
Troubleshooting Step: Ensure the formulation is homogenous. For suspension formulations, ensure proper and consistent re-suspension before dosing each animal. Consider evaluating alternative formulations or vehicles.
-
-
Possible Cause 2: Variability in Food Intake. The amount of food in the stomach can significantly affect the absorption of orally administered drugs.
-
Troubleshooting Step: Ensure a consistent fasting period for all animals before dosing (typically 12-18 hours).[7] After dosing, food can be returned at a standardized time point.
-
-
Possible Cause 3: Dosing Inaccuracy. Errors in oral gavage can lead to incorrect dosage administration.
-
Troubleshooting Step: Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume for each animal based on its most recent body weight.
-
Issue 2: Lower than expected plasma exposure (AUC) after oral administration.
-
Possible Cause 1: Poor Solubility. Although this compound has a satisfactory PK profile, its solubility in the gastrointestinal tract might be a limiting factor.
-
Troubleshooting Step: Review the formulation and consider using solubility-enhancing excipients.
-
-
Possible Cause 2: First-Pass Metabolism. The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting Step: Conduct an intravenous PK study to determine the absolute bioavailability. This will help to distinguish between poor absorption and high first-pass metabolism.
-
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux. The compound might be a substrate for efflux transporters like P-gp in the gut, which would pump it back into the intestinal lumen.
-
Troubleshooting Step: Perform in vitro assays to determine if this compound is a P-gp substrate. If so, co-dosing with a P-gp inhibitor in a preclinical model could confirm this as the cause of low exposure.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats
Disclaimer: The following data is illustrative and represents a typical "satisfactory" oral pharmacokinetic profile for a preclinical compound. The exact values for this compound may vary.
| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 | 1500 |
| Tmax (h) | 1.5 | 0.08 (5 min) |
| AUC0-last (ng·h/mL) | 4200 | 2100 |
| Half-life (t1/2) (h) | 4.5 | 4.2 |
| Bioavailability (F%) | 80% | N/A |
| Clearance (CL) (mL/min/kg) | N/A | 15.8 |
| Volume of Distribution (Vss) (L/kg) | N/A | 3.5 |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a standard procedure for conducting an oral and intravenous pharmacokinetic study of this compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 6-8 weeks old).[8]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.
2. Formulation and Dosing:
-
Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO and Solutol HS 15).
-
Dose:
-
PO: 10 mg/kg
-
IV: 2 mg/kg
-
-
Administration:
-
PO: Administer via oral gavage.
-
IV: Administer as a bolus injection into a cannulated vein (e.g., jugular or tail vein).
-
3. Study Design:
-
Groups:
-
Group 1: Oral administration (n=3-5 rats)
-
Group 2: Intravenous administration (n=3-5 rats)
-
-
Fasting: Fast animals for 12-18 hours prior to dosing, with free access to water.[7]
4. Blood Sampling:
-
Time Points:
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
IV: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]
-
-
Sample Collection: Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or a cannulated artery) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 g for 5 minutes at 4°C) to separate the plasma.[8]
-
Storage: Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.
-
Quantification: Determine the concentration of this compound in each sample by comparing its response to a standard curve prepared in blank plasma.
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.
-
Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Mandatory Visualization
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: Workflow for an in-vivo pharmacokinetic study.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Troubleshooting HW161023 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, HW161023, in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
This compound is a potent and orally active Adaptor-Associated Kinase 1 (AAK1) inhibitor.[1][2] In animal studies, it is primarily investigated for its potential therapeutic effects in neuropathic pain models.[1][2]
Q2: What is the reported oral bioavailability of this compound?
Q3: What are the known targets of this compound?
The primary target of this compound is AAK1.[2] It has also been evaluated for off-target effects, such as hERG inhibition, where it was found to be weaker than other similar compounds like LX9211.[1]
Troubleshooting Guides
Formulation and Administration
Q4: We are having trouble dissolving this compound for oral gavage. What are the recommended vehicles?
While the exact formulation used in the pivotal studies for this compound is not publicly disclosed, for poorly water-soluble compounds like many kinase inhibitors, a suspension is often used for oral gavage in rodent studies. Common vehicles for such compounds include:
-
Aqueous suspensions: Using suspending agents like 0.5% methylcellulose (B11928114) (MC) or 0.5% carboxymethylcellulose (CMC) in water is a standard approach. A surfactant, such as 0.1% Tween 80, can be added to improve wettability and prevent aggregation.
-
Oil-based vehicles: For some lipophilic compounds, oils like corn oil or sesame oil can be effective.
-
Co-solvent systems: A small percentage of a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or dimethyl sulfoxide (B87167) (DMSO) in an aqueous vehicle can enhance solubility. However, the potential toxicity of the co-solvent at the required concentration must be considered.
Troubleshooting Tip: If precipitation is observed, try reducing the concentration of this compound in the formulation. It is also crucial to ensure the suspension is homogenous by thorough vortexing and stirring before and during administration.
Q5: The administered volume of the this compound formulation seems too high for our rats. What is the recommended maximum volume for oral gavage?
The maximum recommended volume for oral gavage in rats is typically 10 mL/kg of body weight. Exceeding this volume can increase the risk of regurgitation and aspiration. If the required dose of this compound necessitates a larger volume, consider preparing a more concentrated formulation, if solubility permits.
Q6: We are observing signs of distress in our animals after oral gavage. What could be the cause and how can we mitigate it?
Post-gavage distress can be due to several factors:
-
Improper gavage technique: Esophageal or tracheal injury can occur with incorrect needle placement. Ensure proper training and technique.
-
Formulation irritation: The vehicle or the compound itself may be irritating to the gastrointestinal tract.
-
Aspiration: If the animal regurgitates the formulation, it can be aspirated into the lungs, leading to respiratory distress.
Mitigation Strategies:
-
Use a flexible gavage needle with a ball tip to minimize the risk of tissue damage.
-
Ensure the animal is properly restrained to prevent movement during the procedure.
-
Administer the formulation slowly and steadily.
-
Observe the animal for at least 15-30 minutes post-dosing for any adverse signs.
Pharmacokinetics and Efficacy
Q7: We are seeing high variability in the plasma concentrations of this compound between animals. What could be the reasons?
High inter-animal variability in plasma exposure is common for orally administered poorly soluble compounds. Potential causes include:
-
Inconsistent formulation: Inhomogeneous suspension can lead to variable dosing.
-
Differences in food intake: The presence of food in the stomach can affect drug absorption. Standardizing the fasting period before dosing is recommended.
-
Variations in GI motility and physiology: Individual differences in gastric emptying and intestinal transit time can impact drug absorption.
Q8: Our in vivo efficacy results with this compound are not consistent with our in vitro data. What should we investigate?
Discrepancies between in vitro and in vivo results can arise from:
-
Poor oral bioavailability: Despite being "orally active," the actual exposure in the animal model may be insufficient to elicit the expected pharmacological effect. Consider dose-response studies to establish the effective dose range.
-
Rapid metabolism: The compound may be rapidly metabolized in vivo, leading to a short half-life and insufficient target engagement.
-
Off-target effects: The observed in vivo phenotype might be influenced by off-target activities of the compound.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters for an Orally Administered AAK1 Inhibitor in Rats
| Parameter | Value (Mean ± SD) | Units | Notes |
| Dose | 10 | mg/kg | Oral gavage |
| Cmax | 500 ± 150 | ng/mL | Maximum plasma concentration |
| Tmax | 2.0 ± 0.5 | hours | Time to reach Cmax |
| AUC(0-t) | 3000 ± 800 | ng*h/mL | Area under the plasma concentration-time curve |
| t1/2 | 4.0 ± 1.0 | hours | Elimination half-life |
Note: This table presents hypothetical data for illustrative purposes, as specific pharmacokinetic data for this compound is not publicly available. Researchers should determine these parameters experimentally for their specific formulation and animal model.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Surfactant (e.g., Tween 80)
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance and weigh boats
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If using a surfactant, add a small amount of the vehicle containing the surfactant to the this compound powder in a mortar and triturate to form a smooth paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the mixture to a sterile beaker with a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the compound.
Protocol 2: Oral Gavage Procedure in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
Flexible, ball-tipped gavage needle (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently restrain the rat in an upright position, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the back of the throat.
-
The rat should swallow the needle. If resistance is met, do not force it. Withdraw and reinsert.
-
Once the needle is in the esophagus, advance it to the predetermined depth (from the tip of the nose to the last rib).
-
Administer the formulation slowly and steadily by depressing the syringe plunger.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the rat to its cage and monitor for any immediate adverse reactions.
Visualizations
Caption: Simplified AAK1 signaling pathway in neuropathic pain.
Caption: Workflow for this compound oral delivery in a rat pain model.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
Strategies to enhance the selectivity of HW161023 for AAK1
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the selectivity of HW161023 for its primary target, Adaptor-Associated Kinase 1 (AAK1). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results suggest off-target effects with this compound, despite its reported potency for AAK1. What could be the reason?
A1: While this compound is a potent AAK1 inhibitor, off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] Several factors could contribute to observed off-target effects in your experiments:
-
Compound Concentration: Using excessively high concentrations of this compound can lead to the inhibition of less sensitive, off-target kinases. It is crucial to use the lowest concentration that elicits the desired on-target effect.
-
Cellular Context: The intracellular concentration of ATP (millimolar range) is significantly higher than that used in many biochemical assays (micromolar range).[3] This can lead to competition at the ATP-binding site and reduced apparent potency and selectivity in a cellular context compared to in vitro assays.
-
Presence of Related Kinases: this compound may have activity against other kinases that are structurally related to AAK1. A comprehensive selectivity profile is essential to identify such potential off-targets.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform dose-response experiments to determine the optimal concentration for AAK1 inhibition with minimal off-target effects.
-
Use Control Compounds: Include a structurally unrelated AAK1 inhibitor or a less selective compound as a control to differentiate between on-target and off-target phenotypes.
-
Validate with Orthogonal Assays: Confirm key findings using alternative methods, such as genetic knockdown (siRNA/shRNA) of AAK1, to ensure the observed phenotype is a direct result of AAK1 inhibition.
Q2: How can I experimentally determine the selectivity profile of this compound in my laboratory?
A2: Several robust methods are available to determine the selectivity profile of a kinase inhibitor like this compound. The choice of assay will depend on the available resources and the specific questions being addressed.
-
Biochemical Kinase Profiling: This is the most direct method to assess inhibitor selectivity. It involves testing the compound against a large panel of purified kinases (kinome scanning) to determine IC50 values for each.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. It can provide evidence of target binding in a more physiological context.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc®-tagged kinase. It allows for the quantitative determination of inhibitor affinity and residence time in living cells.
Q3: What are some general strategies to improve the selectivity of a kinase inhibitor like this compound?
A3: Enhancing kinase inhibitor selectivity is a key challenge in drug discovery.[2] Several medicinal chemistry and chemical biology approaches can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on both on-target potency and off-target activity can lead to the identification of more selective analogs.
-
Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can significantly improve selectivity.
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to high potency and selectivity.
-
Bivalent Inhibitors: Linking the kinase inhibitor to another molecule that binds to a distinct site on the target protein can increase both affinity and selectivity.
Quantitative Data for this compound
The following table summarizes the currently available public data on the inhibitory potency of this compound. A comprehensive kinome-wide selectivity profile with IC50 values against a broad panel of kinases is not yet publicly available.
| Target | IC50 | Assay Type | Reference |
| AAK1 | 5.4 nM | Biochemical Assay | [6] |
| hERG | 11.9 µM | Cellular Assay | [6] |
Note: The significantly higher IC50 value for hERG, a potassium ion channel known for off-target effects of many drugs, suggests a favorable preliminary safety profile for this compound in this regard.
Key Experimental Protocols
Protocol 1: Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a framework for determining the binding affinity of this compound to AAK1 using a fluorescence resonance energy transfer (FRET)-based competitive binding assay.[7]
Objective: To determine the IC50 and Ki of this compound for AAK1.
Materials:
-
Recombinant AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well plates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
Kinase/Antibody Mixture: Prepare a 2X solution of AAK1 and Eu-anti-Tag antibody in kinase buffer.
-
Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly:
-
Add 2 µL of the serially diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of the 2X Kinase/Antibody mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the 4X Tracer solution to initiate the reaction.
-
-
Incubation and Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow to assess the target engagement of this compound with AAK1 in intact cells.
Objective: To confirm that this compound binds to and stabilizes AAK1 in a cellular environment.
Materials:
-
Cell line expressing AAK1
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-AAK1 antibody
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest and wash the cells. Resuspend the cell pellets in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze the amount of soluble AAK1 in each sample by SDS-PAGE and Western blotting using an anti-AAK1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble AAK1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for quantifying the binding of this compound to AAK1 in live cells.
Objective: To determine the intracellular affinity (IC50) of this compound for AAK1.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-AAK1 fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ Tracer and serially diluted this compound to the cells. Include no-inhibitor and no-tracer controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Luminescence Measurement: Add the Nano-Glo® Substrate to all wells. Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) within 10 minutes.
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
Signaling Pathways and Experimental Workflows
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Caption: Iterative workflow for improving the selectivity of a kinase inhibitor.
Caption: A logical approach to troubleshooting unexpected off-target effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating AAK1 Inhibition In Vivo: A Comparative Analysis of HW161023 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for neuropathic pain. This guide provides a comparative overview of the in vivo validation of HW161023, a novel and potent AAK1 inhibitor, alongside other key inhibitors in development. We present available preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in this field.
Introduction to AAK1 Inhibition
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor regulation.[1] Inhibition of AAK1 has been shown to produce analgesic effects in various animal models of neuropathic pain, making it an attractive non-opioid target for pain management.[1] Several small molecule inhibitors of AAK1 have been developed, with some progressing to clinical trials.
This guide focuses on this compound, a recently identified potent and orally active AAK1 inhibitor.[2] We compare its profile with other notable AAK1 inhibitors: LX9211 (BMS-986176), LP-935509, and BMS-911172, to provide a comprehensive resource for evaluating their potential.
Comparative In Vivo Efficacy of AAK1 Inhibitors
The following tables summarize the available in vivo data for this compound and its comparators in established rodent models of neuropathic pain.
Table 1: In Vivo Efficacy of AAK1 Inhibitors in the Chronic Constriction Injury (CCI) Model
| Compound | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| This compound | Rat | Oral | Data not publicly available | Showed inhibitory activity in a CCI rat model of neuropathic pain.[3] | [3] |
| LX9211 | Rat | Oral | 1 mg/kg | Significantly reduces mechanical abnormal pain with an inhibition rate of over 60%.[4] | [4] |
| LP-935509 | Rat | Oral | 0.1 - 30 mg/kg | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, mechanical allodynia, and mechanical hyperalgesia.[5] | [5] |
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Other Neuropathic Pain Models
| Compound | Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| LP-935509 | Spinal Nerve Ligation (SNL) | Mouse | Oral | 3 - 30 mg/kg | Dose-dependent reversal of mechanical allodynia.[6] | [6] |
| BMS-911172 | Formalin Test (Phase II) | Mouse | Subcutaneous | 60 mg/kg | Active in reducing persistent pain behavior.[7] | [7] |
Note on this compound Data: While the primary publication confirms the in vivo activity of this compound in a Chronic Constriction Injury (CCI) rat model, specific quantitative data regarding the effective dose, route of administration, and magnitude of the analgesic effect (e.g., paw withdrawal thresholds or percentage of maximum possible effect) were not publicly available at the time of this review.[2]
Experimental Protocols
Detailed methodologies for the key in vivo models cited are provided below to facilitate experimental replication and comparison.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This model induces a peripheral neuropathy characterized by thermal hyperalgesia and mechanical allodynia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain for a limited duration to not interfere with the neuropathic pain assessment.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments to measure the paw withdrawal threshold, while thermal hyperalgesia is measured using a plantar test apparatus to determine paw withdrawal latency from a radiant heat source. Testing is usually performed before surgery (baseline) and at various time points after surgery (e.g., days 7, 14, 21).
Spinal Nerve Ligation (SNL) Model in Mice
This model also induces robust and long-lasting mechanical allodynia.
-
Animal Preparation: Adult male C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized as described for the CCI model.
-
Surgical Procedure:
-
A dorsal midline incision is made at the L4-S2 level.
-
The L5 transverse process is removed to expose the L4 and L5 spinal nerves.
-
The L5 spinal nerve is isolated and tightly ligated with a 6-0 silk suture.
-
The muscle and skin are then closed.
-
-
Post-operative Care and Behavioral Testing: Similar to the CCI model, with mechanical allodynia being the primary behavioral endpoint assessed using von Frey filaments.
Formalin Test in Rodents
This model assesses inflammatory and persistent pain responses.
-
Animal Preparation: Rats or mice are habituated to the testing chamber.
-
Procedure:
-
A small volume (e.g., 50 µl for rats, 20 µl for mice) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation: The animal is immediately returned to the observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded.
-
Phases of Response: The response is biphasic:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase II (15-60 minutes post-injection): Reflects a combination of inflammatory responses and central sensitization in the spinal cord. AAK1 inhibitors are expected to be more effective in this phase.
-
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to AAK1 inhibition and the experimental processes.
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Conclusion
This compound is a promising new AAK1 inhibitor with demonstrated in vivo activity in a preclinical model of neuropathic pain. While direct quantitative comparisons with other AAK1 inhibitors are currently limited by the availability of public data, the information gathered on comparators like LX9211 and LP-935509 provides a valuable benchmark for efficacy. The detailed experimental protocols and visual aids in this guide are intended to support the ongoing research and development of AAK1 inhibitors as a novel therapeutic strategy for neuropathic pain. Further publication of quantitative in vivo data for this compound will be crucial for a more definitive assessment of its therapeutic potential relative to other compounds in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. investors.lexpharma.com [investors.lexpharma.com]
- 7. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
Head-to-Head Comparison: HW161023 and Pregabalin in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel AAK1 inhibitor, HW161023, and the established neuropathic pain therapeutic, pregabalin. The analysis focuses on their respective mechanisms of action, and efficacy in preclinical models of neuropathic pain, supported by available experimental data.
Introduction
Neuropathic pain remains a significant clinical challenge, driving the search for novel analgesics with improved efficacy and tolerability. This compound is a potent and orally active inhibitor of AP2-associated protein kinase 1 (AAK1), a novel target for neuropathic pain. Pregabalin, a structural analogue of GABA, is a first-line treatment for various neuropathic pain conditions, acting on the α2δ subunit of voltage-gated calcium channels. This guide offers a comparative overview of these two compounds based on preclinical findings.
Mechanism of Action
The two compounds alleviate pain through distinct molecular pathways.
This compound is an inhibitor of the AP2-associated protein kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. The analgesic effect of AAK1 inhibitors is thought to be mediated through the potentiation of α2-adrenergic receptor signaling, a known antinociceptive pathway.
Pregabalin binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4][5]
References
- 1. Pregabalin in neuropathic pain: evidences and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of HW161023's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HW161023, a novel AAK1 inhibitor, with other relevant alternatives for the treatment of neuropathic pain. The information is based on publicly available preclinical data.
Comparative Analysis of this compound and LX9211
This compound is a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising target for neuropathic pain.[1] Preclinical data suggests this compound possesses a favorable profile compared to another clinical-stage AAK1 inhibitor, LX9211.
A key publication, "Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor," highlights that this compound demonstrates high inhibitory potency against the AAK1 enzyme and a satisfactory oral pharmacokinetic profile.[1] Notably, the abstract of this study indicates that this compound exhibits weaker toxicity towards HepG2 cells and less inhibition of the hERG channel compared to LX9211, suggesting an improved safety margin.[1]
While the full in-vivo efficacy data for this compound from animal models is not yet publicly available in detail, the compound has been evaluated in the chronic constriction injury (CCI) model of neuropathic pain in rats.[2] AAK1 inhibitors, in general, have shown efficacy in reducing pain-like behaviors in various rodent models of neuropathic pain, including the CCI and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[2][3]
The following tables summarize the available comparative data.
Table 1: In Vitro and Pharmacokinetic Profile of AAK1 Inhibitors
| Parameter | This compound | LX9211 | LP-935509 | Source |
| Target | AAK1 | AAK1 | AAK1 | [1][3] |
| AAK1 Inhibitory Potency (IC50) | High (Specific value not publicly available) | Potent (Specific value not publicly available) | Potent (Specific value not publicly available) | [1][3] |
| Oral Bioavailability | Satisfactory | Favorable | Not reported | [1] |
| HepG2 Cell Toxicity | Weaker than LX9211 | Reported | Not reported | [1] |
| hERG Inhibition | Weaker than LX9211 | Reported | Not reported | [1] |
Note: Specific quantitative data for this compound is not available in the public domain at the time of this report.
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models
| Animal Model | Compound | Key Findings | Source |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) | This compound | Evaluated (Specific data not publicly available) | [2] |
| LP-935509 | Reduced evoked pain responses | [3] | |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy (Rat) | LP-935509 | Reduced evoked pain responses | [3] |
| Spinal Nerve Ligation (SNL) (Mouse) | LP-935509 | Reversed fully established pain behavior | [3] |
| Formalin Test (Mouse) | LP-935509 | Reduced pain response in phase II | [3] |
Note: This table will be updated as more specific quantitative data for this compound becomes publicly available.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used surgical model to induce neuropathic pain.
Surgical Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Four loose ligatures are placed around the sciatic nerve with a spacing of approximately 1 mm between each. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.
-
Wound Closure: The muscle layer and skin are sutured.
Pain Behavior Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat) is assessed. A shorter withdrawal latency is indicative of thermal hyperalgesia.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful diabetic neuropathy observed in humans.
Induction of Diabetes:
-
Fasting: Rats are fasted overnight.
-
STZ Injection: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered. STZ is a toxin that destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic and used for the study.
Pain Behavior Assessment:
-
Mechanical Allodynia and Thermal Hyperalgesia: Assessed using the same methods described for the CCI model (von Frey filaments and radiant heat test, respectively).
Visualizations
AAK1 Signaling Pathway in Neuropathic Pain
The following diagram illustrates the proposed mechanism of action of AAK1 inhibitors in the context of neuropathic pain. AAK1 is involved in clathrin-mediated endocytosis, which regulates the surface expression of various receptors, including those involved in pain signaling. Inhibition of AAK1 is thought to enhance the cell surface localization of inhibitory receptors, such as GABA-A receptors, leading to a reduction in neuronal excitability and pain transmission.[4]
Caption: Proposed mechanism of AAK1 inhibition in neuropathic pain.
Experimental Workflow for Preclinical Neuropathic Pain Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in an animal model of neuropathic pain.
Caption: General experimental workflow for preclinical neuropathic pain studies.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HW161023's Mechanism of Action: A Comparative Guide for Researchers
Introduction
HW161023 is a novel, orally active small molecule inhibitor of the AP2-associated protein kinase 1 (AAK1).[1][2][3] AAK1, a serine/threonine kinase, plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1][4] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[1][5] This guide provides a comparative analysis of this compound's mechanism of action with other notable AAK1 inhibitors, LX9211 (BMS-986176) and LP-935509. While direct independent verification of this compound's activity is not yet publicly available, this guide offers a framework for assessing its performance by comparing its reported preclinical data with that of well-characterized alternatives.
Comparative Analysis of AAK1 Inhibitors
The following tables summarize the key in vitro and in vivo data for this compound and its alternatives, LX9211 and LP-935509. This comparative data allows for an objective assessment of their potency, selectivity, and efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | AAK1 | 5.4 | Weaker hERG inhibition than LX9211. | [1][2] |
| LX9211 | AAK1 | 2.0 | Highly selective. | [6][7] |
| LP-935509 | AAK1 | 3.3 | Potent and selective. | [5][8] |
Table 2: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Effective Dose | Key Findings | Reference |
| This compound | Rat Chronic Constriction Injury (CCI) of the sciatic nerve | Oral | Not specified | Inhibits pain in the CCI model. | [3] |
| LX9211 | Rodent Neuropathic Pain Models | Oral | Not specified | Excellent efficacy and CNS penetration. | [6] |
| LP-935509 | Mouse Spinal Nerve Ligation (SNL) | Oral | 30-60 mg/kg | Dose-dependent reversal of mechanical allodynia. | [9][10] |
| Rat Chronic Constriction Injury (CCI) | Not specified | Not specified | Reduced evoked pain responses. | [9] | |
| Rat Streptozotocin (STZ) induced diabetic neuropathy | Not specified | Not specified | Reduced evoked pain responses. | [9] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.
Caption: Experimental workflow for validating AAK1 inhibitors.
Key Experimental Protocols
To facilitate the independent verification and comparison of AAK1 inhibitors like this compound, detailed methodologies for key experiments are outlined below.
AAK1 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the AAK1 enzyme.
Protocol:
-
Reagents: Recombinant human AAK1 enzyme, ATP, a suitable substrate (e.g., a peptide derived from the AP2M1 subunit), and the test compound.[11][12]
-
Procedure: The assay is typically performed in a microplate format. The AAK1 enzyme, substrate, and varying concentrations of the test compound are incubated together. The kinase reaction is initiated by the addition of ATP.[13]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using methods such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA with a phospho-specific antibody.[12][14]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
Objective: To assess the effect of an AAK1 inhibitor on clathrin-mediated endocytosis in a cellular context.
Protocol:
-
Cell Culture: Use a suitable cell line, such as HeLa or neuronal cells, that exhibit robust clathrin-mediated endocytosis.[15][16]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated for a specific time to allow for uptake.[15][17]
-
Surface-bound transferrin is removed by acid washing.
-
The amount of internalized transferrin is quantified.
-
-
Detection: Internalized fluorescence is measured using flow cytometry or fluorescence microscopy.[17]
-
Data Analysis: A dose-dependent decrease in transferrin uptake indicates inhibition of clathrin-mediated endocytosis.
In Vivo Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic efficacy of an AAK1 inhibitor in a preclinical model of neuropathic pain.
Protocol:
-
Animal Model: The CCI model is induced in rats by loosely ligating the sciatic nerve.[18] This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus).
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses.
-
Behavioral Testing (von Frey Test): Mechanical allodynia is assessed using von Frey filaments of varying stiffness. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.[18][19]
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
This compound demonstrates potent AAK1 inhibition in initial preclinical evaluations. While direct independent verification is pending, its performance can be contextualized by comparison with other AAK1 inhibitors like LX9211 and LP-935509. The provided experimental protocols offer a clear path for researchers to independently assess the mechanism of action of this compound and other molecules in this class. The consistent findings across different AAK1 inhibitors in various preclinical models lend support to the therapeutic potential of targeting this kinase for neuropathic pain. Further independent studies on this compound are warranted to fully elucidate its pharmacological profile and clinical potential.
References
- 1. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Lack of Specific Disposal Procedures for HW161023 Necessitates Caution and Adherence to Standard Laboratory Safety Protocols
A comprehensive search for specific disposal procedures for the chemical compound HW161023 has not yielded an official Safety Data Sheet (SDS). Information available from chemical suppliers indicates that this compound is intended for research use only and has not been fully validated for medical applications. While one supplier notes that the compound is shipped as a non-hazardous chemical, this information is not a substitute for a detailed SDS and formal disposal guidelines.
In the absence of a specific SDS, researchers, scientists, and drug development professionals should handle and dispose of this compound by following established laboratory safety protocols for unknown or novel chemical compounds. The primary directive is to treat the substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
General Disposal Guidance for Research Chemicals without an SDS:
| Step | Procedure | Rationale |
| 1. Consultation | Contact your institution's Environmental Health and Safety (EHS) department. | To receive specific instructions based on local regulations and to ensure proper waste stream management. |
| 2. Hazard Assessment | Treat this compound as a hazardous substance. | A precautionary measure for compounds with incomplete safety and disposal information. |
| 3. Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. | To minimize personal exposure during handling and disposal. |
| 4. Waste Segregation | Dispose of this compound waste in a designated hazardous waste container. | To prevent mixing with incompatible chemicals and to ensure proper disposal. |
| 5. Labeling | Clearly label the waste container with the chemical name ("this compound"), CAS number (2920698-73-1), and any known hazard information. | To ensure proper identification and handling by waste management personnel. |
| 6. Storage | Store the sealed waste container in a designated, secure area until it is collected by EHS or a certified waste disposal vendor. | To prevent accidental spills, exposure, and environmental contamination. |
Experimental Protocols:
Detailed experimental protocols for the disposal of this compound are not available due to the lack of a specific SDS. The disposal procedure itself should be considered a critical laboratory protocol and be developed in consultation with your EHS department.
Logical Disposal Workflow:
The following diagram illustrates a generalized workflow for the disposal of a research chemical for which a specific SDS is not available. This workflow emphasizes a conservative approach prioritizing safety and regulatory compliance.
Caption: General logical workflow for the disposal of this compound.
Essential Safety and Handling Protocols for HW161023
For Immediate Reference: Personal Protective Equipment (PPE) and Emergency Procedures for HW161023
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, an orally active AP2-associated protein kinase 1 (AAK1) inhibitor.[1][2][3][4] Given that this compound is a potent bioactive compound intended for research use only, it is imperative to handle it with the utmost care to avoid potential exposure and ensure a safe laboratory environment.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations is necessary to determine the requisite PPE for safely handling this compound.[5][6] The following table summarizes the minimum recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Laboratory Work | Lab coat, safety glasses with side shields, long pants, and closed-toe shoes are the minimum requirements.[6][7] |
| Handling Liquid Solutions (e.g., dispensing, mixing) | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.[6][8][9] |
| Handling Powder (e.g., weighing, preparing solutions) | Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For tasks with a higher risk of exposure, consider double-gloving or using more robust chemical-resistant gloves.[6][9] A respirator may be necessary if working with the powder outside of a certified chemical fume hood.[9] |
| Working with Unknown Toxicity | For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty, chemically resistant outer gloves.[8] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
A meticulous approach to the entire lifecycle of handling this compound, from receipt to disposal, is essential for laboratory safety.
3.1. Storage
Upon receipt, this compound should be stored in a designated, clearly labeled area separate from incompatible chemicals. The storage container should be sealed to prevent leakage and protected from physical damage.
3.2. Handling Procedures
-
Engineering Controls : All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Hygiene : Avoid eating, drinking, or applying cosmetics in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Response : In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the spill area with a suitable decontaminating agent. All contaminated materials must be disposed of as hazardous waste.
3.3. Disposal Plan
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[10]
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps (e.g., contaminated needles, pipette tips) | Dispose of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
It is crucial to have a copy of the Safety Data Sheet (SDS) or relevant chemical safety information readily available for emergency responders. While a specific SDS for this compound is not publicly available, general information on handling chemical compounds of this nature should be provided.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery and evaluation of this compound as a potent and orally active AAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. prod.adv-bio.com [prod.adv-bio.com]
- 12. Safety Data Sheet | Pioneering Diagnostics [biomerieux.com]
- 13. Safety Data Sheets | Abbott U.S. [abbott.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
